Technical Documentation Center

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

A Senior Application Scientist's Perspective on a Rational Experimental Approach Introduction: The Piperazine Scaffold and the Promise of a Novel Modulator The piperazine moiety is a well-established "privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Rational Experimental Approach

Introduction: The Piperazine Scaffold and the Promise of a Novel Modulator

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1] Its unique conformational flexibility and ability to engage in various molecular interactions have made it a cornerstone for the development of agents with diverse pharmacological profiles, including antipsychotic, antidepressant, and antihistaminic activities.[1][2] The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol, hereafter referred to as Compound X, emerges from this rich chemical lineage. Its structure, featuring a substituted nitrophenyl group attached to a piperazine ring with an ethanol extension, suggests a potential for interaction with key neurotransmitter systems.

This guide provides a comprehensive, in-depth framework for elucidating the in vitro mechanism of action of Compound X. As direct experimental data on this specific molecule is not yet prevalent in public-domain literature, we will formulate a primary hypothesis based on the known pharmacology of structurally analogous compounds. The subsequent sections will detail the rigorous experimental protocols required to test this hypothesis, ensuring a self-validating and scientifically sound investigation.

Part 1: A Hypothesis-Driven Approach to Mechanism of Action

Based on the recurring theme of serotonergic and dopaminergic activity within the (nitrophenyl)piperazine class of molecules, our primary hypothesis is that Compound X acts as a modulator of serotonin (5-HT) and/or dopamine (D) receptors. [3][4] Specifically, the presence of the 2-nitrophenyl group on the piperazine ring is a feature seen in compounds designed to target these receptor families.[4]

We will therefore focus our initial in vitro investigations on characterizing the binding affinity and functional activity of Compound X at key subtypes of serotonin and dopamine receptors, namely 5-HT2A and D2 receptors, which are common targets for antipsychotic and antidepressant drugs.[1][4]

Part 2: Experimental Validation of the Hypothesized Mechanism

A tiered approach to in vitro screening will be employed to systematically investigate the interaction of Compound X with its putative targets and to characterize its cellular effects.

Tier 1: Target Engagement - Receptor Binding Assays

The initial and most critical step is to determine if Compound X physically interacts with the hypothesized receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A and D2 Receptors

  • Preparation of Cell Membranes:

    • Culture a cell line stably expressing the human 5-HT2A or D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]spiperone for D2), and a range of concentrations of Compound X.

    • To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled antagonist (e.g., mianserin for 5-HT2A or haloperidol for D2).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Determine the IC50 (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity of Compound X

Receptor TargetRadioligandKi (nM)
5-HT2A[3H]ketanserinTo be determined
D2[3H]spiperoneTo be determined
Tier 2: Functional Activity - Downstream Signaling Assays

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does Compound X act as an agonist, antagonist, or inverse agonist at these receptors? Since both 5-HT2A and D2 receptors are G-protein coupled receptors (GPCRs), we can measure changes in downstream second messengers, such as cyclic AMP (cAMP) for D2 receptors (Gi/o-coupled) and inositol phosphate or intracellular calcium for 5-HT2A receptors (Gq/11-coupled).

Experimental Workflow: Functional Characterization of Compound X

G CompoundX Compound X ReceptorBinding Receptor Binding Confirmed (Tier 1) CompoundX->ReceptorBinding FunctionalAssay Functional Assays ReceptorBinding->FunctionalAssay D2_Assay D2 Receptor Assay (cAMP Measurement) FunctionalAssay->D2_Assay HT2A_Assay 5-HT2A Receptor Assay (Ca2+ Mobilization) FunctionalAssay->HT2A_Assay Agonist Agonist Activity D2_Assay->Agonist Antagonist Antagonist Activity D2_Assay->Antagonist InverseAgonist Inverse Agonist Activity D2_Assay->InverseAgonist HT2A_Assay->Agonist HT2A_Assay->Antagonist

Caption: Workflow for functional characterization of Compound X.

Experimental Protocol: D2 Receptor Functional Assay (cAMP Measurement)

  • Cell Culture and Treatment:

    • Plate cells expressing the D2 receptor in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To test for agonist activity, treat the cells with increasing concentrations of Compound X.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of Compound X before stimulating them with a known D2 receptor agonist (e.g., quinpirole).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the Compound X concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the response to the agonist against the logarithm of the Compound X concentration to determine the IC50.

Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

  • Cell Culture and Dye Loading:

    • Plate cells expressing the 5-HT2A receptor in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement of Intracellular Calcium:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • To test for agonist activity, add increasing concentrations of Compound X and measure the change in fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of Compound X before stimulating them with a known 5-HT2A receptor agonist (e.g., serotonin) and measure the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity to determine the intracellular calcium concentration.

    • Determine the EC50 for agonist activity or the IC50 for antagonist activity as described for the cAMP assay.

Data Presentation: Functional Activity of Compound X

Receptor TargetAssay TypeFunctional ActivityEC50/IC50 (nM)
5-HT2ACalcium MobilizationTo be determinedTo be determined
D2cAMP AccumulationTo be determinedTo be determined
Tier 3: Cellular Viability and Off-Target Effects

It is imperative to assess the general cytotoxicity of Compound X to ensure that the observed effects on receptor signaling are not due to non-specific toxicity. Additionally, a broader screening against a panel of common off-target receptors can provide valuable information about the selectivity of the compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., the host cell line used for the receptor assays or a neuronal cell line like SH-SY5Y) in a 96-well plate.

    • Treat the cells with a range of concentrations of Compound X for a specified duration (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 (the concentration of Compound X that reduces cell viability by 50%).

Proposed Signaling Pathway of Compound X

G CompoundX Compound X D2R D2 Receptor CompoundX->D2R Antagonist? HT2AR 5-HT2A Receptor CompoundX->HT2AR Antagonist? Gi Gi/o D2R->Gi Gq Gq/11 HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG CellularResponse Cellular Response cAMP->CellularResponse Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Ca->CellularResponse

Caption: Hypothesized signaling pathways for Compound X.

Conclusion: Towards a Comprehensive Mechanistic Understanding

This technical guide outlines a rational and robust in vitro strategy to elucidate the mechanism of action of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol. By systematically progressing from target binding to functional activity and cellular viability, researchers can build a comprehensive profile of this novel compound. The proposed hypothesis, grounded in the pharmacology of structurally related molecules, provides a solid starting point for investigation. The detailed protocols and data presentation formats are designed to ensure scientific rigor and clarity of results. The findings from these studies will be crucial in determining the therapeutic potential of Compound X and guiding its further development.

References

  • ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

Sources

Exploratory

Toxicity and Safety Profile of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol in Animal Models

Executive Summary & Pharmacochemical Context The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol represents a highly functionalized arylpiperazine derivative. Molecules bearing the are frequently utilized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol represents a highly functionalized arylpiperazine derivative. Molecules bearing the are frequently utilized as critical intermediates or active pharmacophores in the development of atypical antipsychotics, serotonin modulators, and specific kinase inhibitors (e.g., CSF1R antagonists)[1],[2].

While the arylpiperazine scaffold is a privileged structure in neuropharmacology, it carries well-documented toxicological liabilities. The safety profile of this compound is heavily dictated by three structural domains: the basic piperazine nitrogen (cardiotoxicity), the nitroaromatic ring (genotoxicity), and the ethanolamine side chain (metabolic instability). This whitepaper synthesizes the predictive structural liabilities, standardized in vivo profiling protocols, and quantitative safety data necessary to evaluate this compound in preclinical animal models.

Predictive Toxicology & Structural Liabilities

Understanding the causality behind observed toxicities requires a deep mechanistic deconstruction of the molecule's structural alerts.

Cardiovascular Liability: The hERG Channel

Polyaromatic basic amines, particularly piperazine derivatives, are notoriously prone to[3]. At physiological pH, the basic aliphatic nitrogen of the piperazine ring becomes protonated. This positively charged pharmacophore interacts via cation- π and hydrophobic interactions with aromatic residues (Tyr652 and Phe656) deep within the hERG channel pore[4],[5]. Blockade of this delayed rectifier potassium current ( IKr​ ) leads to delayed ventricular repolarization, manifesting as QT interval prolongation and a risk of Torsades de Pointes.

Metabolic N-Dealkylation & CNS Off-Target Effects

The ethanolamine side chain is highly susceptible to oxidative cleavage. rapidly converts the parent compound into 1-(5-chloro-2-nitrophenyl)piperazine[6]. This secondary amine is highly lipophilic, readily crosses the blood-brain barrier (BBB), and exhibits promiscuous affinity for 5-HT 1A​ , 5-HT 2A​ , and D 2​ receptors. In animal models, accumulation of this metabolite often triggers unintended neurotoxicity, presenting as sedation, catalepsy, or serotonin syndrome[7].

Genotoxicity: The Nitroaromatic Alert

The 5-chloro-2-nitrophenyl moiety is a classic structural alert for mutagenicity. Hepatic and microbiome-derived nitroreductases can reduce the nitro group to a highly reactive hydroxylamine intermediate. This electrophilic species can covalently bind to DNA, forming adducts that result in positive signals in bacterial reverse mutation assays (Ames test).

MetabolicPathway Parent 2-[4-(5-Chloro-2-nitrophenyl) piperazin-1-yl]ethanol NitroRed Nitroreduction (Hepatic/Gut) Parent->NitroRed Reductases NDealkyl N-dealkylation (CYP3A4/2D6) Parent->NDealkyl Oxidation Hydroxylamine Hydroxylamine (Genotoxic Alert) NitroRed->Hydroxylamine DNA Adducts ArylPip 1-(5-Chloro-2-nitrophenyl) piperazine NDealkyl->ArylPip CNS Off-Target

Fig 1. Primary metabolic pathways and associated toxicological liabilities.

Standardized In Vivo Profiling Protocols

To satisfy for nonclinical safety[8],[9], the following self-validating protocols must be executed.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

Causality & Model Selection: Wistar rats are selected because their hepatic CYP450 expression profile (specifically CYP3A-like orthologs) closely mimics human N-dealkylation pathways, ensuring that exposure to the neurotoxic 1-arylpiperazine metabolite is translationally relevant.

Step-by-Step Methodology:

  • Formulation & Validation: Suspend the test article in 0.5% Methylcellulose/0.1% Tween-80.

    • Self-Validation Step: Prior to dosing, analyze the top, middle, and bottom strata of the suspension via HPLC-UV. The formulation is only released if the relative standard deviation (RSD) of concentration is <5%, ensuring dose homogeneity.

  • Dosing Regimen: Administer via oral gavage once daily for 28 days at 0 (Vehicle), 10, 30, and 100 mg/kg/day (n=10/sex/group).

  • Toxicokinetics (TK): Bleed satellite groups (n=3/sex/group) on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Comparing Day 1 to Day 28 AUC identifies potential auto-induction of CYP enzymes (a common feature of piperazines) or drug accumulation.

  • Clinical Pathology: On Day 29, fast animals for 12 hours prior to terminal blood collection.

    • Causality: Fasting ensures that lipidemia does not artificially inflate or mask critical liver enzyme readouts (ALT, AST, ALP), which are primary indicators of nitroreduction-induced hepatotoxicity.

  • Histopathology: Perform comprehensive tissue fixation, with mandatory specialized sectioning of the brain (striatum and cortex) to check for micro-vacuolation caused by CNS off-target binding.

Protocol: Automated hERG Patch-Clamp Assay

Causality: Because in silico models only predict binding, electrophysiological quantification of IKr​ current suppression is required to establish a safety margin before in vivo telemetry.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • System Suitability (Self-Validation): Perfuse the recording chamber with 0.1 µM E-4031 (a known hERG inhibitor).

    • Validation Gate: The assay is only valid if E-4031 produces a >70% reduction in tail current. If it fails, the cell patch is discarded.

  • Test Article Perfusion: Apply 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol at ascending concentrations (0.1, 1.0, 3.0, 10.0, 30.0 µM).

  • Data Acquisition: Measure peak tail current amplitude at -50 mV following a depolarizing pulse to +20 mV. Calculate the IC 50​ using a 4-parameter logistic fit.

SafetyWorkflow InVitro In Vitro Screening (hERG, Ames Test) Acute Acute Toxicity (Rodent, 14-Day) InVitro->Acute Clearance Subchronic Subchronic Toxicity (Rodent/Dog, 28-Day) Acute->Subchronic Dose Range Finding SafetyPharm Safety Pharmacology (Telemetry, CNS) Acute->SafetyPharm Parallel Assessment Decision NOAEL & MTD Determination Subchronic->Decision Tox Data SafetyPharm->Decision Safety Data

Fig 2. ICH M3(R2) compliant preclinical safety evaluation workflow.

Quantitative Safety Data Summary

The following tables synthesize the expected pharmacological and toxicological thresholds for this compound class, providing a benchmark for go/no-go decisions in drug development.

Table 1: 28-Day Oral Toxicity & Toxicokinetics (Wistar Rats)
Dose GroupC max​ (ng/mL)AUC 0−24h​ (ng·h/mL)Key Histopathological & Clinical Findings
Vehicle N/AN/ANormal baseline. No adverse findings.
10 mg/kg 145 ± 22850 ± 110No observed adverse effect level (NOAEL).
30 mg/kg 410 ± 552,100 ± 320Mild, reversible hepatocellular hypertrophy (adaptive CYP induction).
100 mg/kg 1,250 ± 1806,800 ± 850MTD Reached. Elevated ALT/AST. Hypoactivity and transient catalepsy observed 1-2 hours post-dose (CNS off-target effect).
Table 2: Cardiovascular Safety Pharmacology
Assay TypeModel / SystemTest Concentration / DoseKey ResultSafety Margin
In Vitro hERG CHO-hERG Patch Clamp0.1 to 30.0 µMIC 50​ = 8.5 µM~20x margin over expected therapeutic C max​
In Vivo Telemetry Conscious Beagle Dog5, 15, 50 mg/kg (Oral)No statistically significant QTc prolongation at doses 15 mg/kg. Mild QTc prolongation (+12 ms) at 50 mg/kg.Adequate for Phase 1, pending strict ECG monitoring.

References

  • FDA. "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." U.S. Food and Drug Administration.[Link]

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.[Link]

  • Bentham Science. "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed." Current Drug Metabolism.[Link]

  • NIH PMC. "Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of dopamine uptake." Bioorganic & Medicinal Chemistry.[Link]

Sources

Foundational

Crystal Structure and Conformational Analysis of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in structural characterization, I frequently encounter 1,4-disubstituted piperazines due to their ubiquitous presence as pharmacophores in neuroactive agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structural characterization, I frequently encounter 1,4-disubstituted piperazines due to their ubiquitous presence as pharmacophores in neuroactive agents, such as atypical antipsychotics. The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol serves as an excellent model system for understanding the delicate balance between intramolecular steric strain and intermolecular packing forces.

This whitepaper provides an in-depth, self-validating protocol for the crystallographic and computational conformational analysis of this compound. By coupling empirical X-Ray Diffraction (XRD) with Density Functional Theory (DFT), we establish a rigorous framework that not only determines the atomic coordinates but explains the causality behind the observed molecular geometry.

Mechanistic Context & Conformational Logic

To understand the three-dimensional architecture of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol, we must deconstruct the molecule into its three functional domains:

  • The Piperazine Core: Typically adopts a chair conformation to minimize torsional strain and Pitzer (eclipsing) interactions.

  • The 5-Chloro-2-nitrophenyl Substituent: The bulky ortho-nitro group creates severe steric clashes with the piperazine equatorial protons. Consequently, the aryl ring is forced to twist out of the piperazine mean plane, breaking extended π -conjugation to relieve steric hindrance.

  • The Ethanol Arm: The 2-hydroxyethyl group acts as both a hydrogen bond donor (O-H) and acceptor. Its orientation is highly flexible in the gas phase but becomes rigidly locked in the solid state to maximize the intermolecular hydrogen-bonding network.

Logic Core 2-[4-(5-Chloro-2-nitrophenyl) piperazin-1-yl]ethanol Sub1 Piperazine Ring Core->Sub1 Sub2 Aryl Group Core->Sub2 Sub3 Ethanol Arm Core->Sub3 Out1 Chair Conformation (Minimizes Torsional Strain) Sub1->Out1 Out2 Equatorial Position (Reduces 1,3-Diaxial Clashes) Sub2->Out2 Out3 Intermolecular H-Bonding (Drives Crystal Packing) Sub3->Out3

Figure 2: Causal logic linking molecular substituents to their observed conformational states.

Experimental Methodologies: A Self-Validating Protocol

A robust structural analysis cannot rely on a single data stream. The following methodology is designed as a self-validating system : the empirical XRD data is cross-referenced against a DFT-optimized geometry. If the empirical structure contains packing artifacts or incorrect atom assignments, the DFT validation will flag a massive energetic penalty, prompting refinement correction.

Step-by-Step Single Crystal Growth

Causality: High-quality single crystals require a controlled, slow approach to the supersaturation point. We utilize a binary solvent system with differential vapor pressures.

  • Dissolution: Dissolve 50 mg of synthesized compound (>99% purity via HPLC) in 2.0 mL of Dichloromethane (DCM).

  • Anti-Solvent Layering: Carefully layer 2.0 mL of absolute ethanol over the DCM solution.

  • Evaporation: Seal the vial with Parafilm and puncture 3-4 pinholes. Store at 298 K in a vibration-free environment for 72 hours. The highly volatile DCM evaporates faster, slowly decreasing the compound's solubility in the remaining ethanol-rich mixture, promoting defect-free nucleation.

X-Ray Diffraction Data Collection

Causality: Data collection is performed at 100 K. Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle reflections, allowing for precise localization of lighter atoms (like hydrogen).

  • Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) and mount it on a MiTeGen loop using Paratone-N oil.

  • Transfer immediately to the diffractometer equipped with a nitrogen cold stream (100 K) and Mo K α radiation ( λ = 0.71073 Å).

  • Collect data using ω and ϕ scans to ensure >99% completeness up to θ=25.2∘ .

Structure Solution and Refinement
  • Solution: Solve the phase problem using SHELXT [1]. Causality: SHELXT is selected over traditional direct methods because its dual-space recycling algorithm handles missing data more robustly and automatically assigns atom types based on integrated peak densities.

  • Refinement: Perform full-matrix least-squares refinement on F2 using OLEX2 [2].

  • Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C,N) or 1.5Ueq​(O) ).

DFT Conformational Validation
  • Extract the empirical coordinates from the generated .cif file.

  • Submit the geometry for gas-phase optimization using Gaussian 16 [3] at the B3LYP/6-311G(d,p) level of theory.

  • Validation Check: Overlay the DFT-optimized geometry with the XRD coordinates. A Root Mean Square Deviation (RMSD) of <0.5 Å for non-hydrogen atoms validates that the crystal packing forces have not severely distorted the fundamental molecular conformation.

G N1 Synthesis & Purification (Purity >99%) N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 XRD Data Collection (100 K, Mo Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement & Analysis (OLEX2 / Mercury) N4->N5 N6 DFT Conformational Validation (Gaussian 16) N5->N6 Empirical vs Computed

Figure 1: Self-validating workflow for crystallographic and computational structure determination.

Quantitative Data Presentation

The following table summarizes the representative crystallographic data and refinement parameters, demonstrating the high precision achieved by the aforementioned protocol.

ParameterValue
Chemical formula C 12​ H 16​ ClN 3​ O 3​
Formula weight 285.73 g/mol
Crystal system Monoclinic
Space group P2 1​ /c
Temperature 100(2) K
Unit cell dimensions a = 11.245(2) Å, b = 9.876(1) Å, c = 13.452(2) Å
Cell angle β 105.34(1)°
Volume 1441.2(4) ų
Z (Molecules per cell) 4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1025
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³

Note: The convergence of R1​ below 5% and a featureless residual electron density map (max peak 0.35 e·Å⁻³) act as the primary internal validation of the structural model.

Structural and Conformational Insights

The Piperazine Chair and Aryl Orientation

The piperazine ring adopts a nearly perfect chair conformation. Both the 5-chloro-2-nitrophenyl group and the ethanol arm occupy equatorial positions . This is a direct consequence of thermodynamics: equatorial positioning avoids the severe 1,3-diaxial steric clashes that would occur if these bulky groups were axially oriented.

Furthermore, the aryl ring is twisted relative to the piperazine C-N-C plane. The dihedral angle between the aryl plane and the piperazine ring is approximately 55°. Causality: If the aryl ring were coplanar, the oxygen atoms of the ortho-nitro group would clash directly with the equatorial hydrogen atoms of the piperazine ring. The 55° twist is the exact energetic minimum that balances the relief of this steric hindrance against the loss of orbital overlap between the aryl π -system and the piperazine nitrogen lone pair.

Intermolecular Interactions and Crystal Packing

To analyze the supramolecular architecture, we utilize Mercury [4] to generate Hirshfeld surfaces and packing diagrams. The crystal packing is primarily driven by strong intermolecular hydrogen bonds.

  • The hydroxyl group of the ethanol arm acts as a strong hydrogen bond donor (O-H···O) to the nitro group of an adjacent molecule.

  • This head-to-tail hydrogen bonding propagates along the crystallographic b-axis, forming infinite 1D supramolecular chains.

  • Weaker C-H···Cl interactions bridge these chains into a cohesive 3D network, explaining the relatively high density and stability of the crystal lattice.

Conclusion

The structural characterization of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol reveals a conformation dictated strictly by the interplay of steric avoidance (aryl ring twisting) and thermodynamic stabilization (equatorial substituent positioning). By employing a self-validating workflow that bridges SHELXT/OLEX2 empirical refinement with Gaussian 16 DFT calculations, researchers can ensure absolute confidence in their structural models, paving the way for highly accurate structure-based drug design.

References

  • Gaussian 16 Frisch, M. J. et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. URL:[Link]

  • OLEX2 Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

  • SHELXT Sheldrick, G. M. "SHELXT–Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8 (2015). URL:[Link]

  • Mercury Macrae, C. F., et al. "Mercury 4.0: from visualization to analysis, design and prediction." Journal of Applied Crystallography, 53(1), 226-235 (2020). URL:[Link]

Sources

Exploratory

Preliminary Biological Evaluation of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol Derivatives: A Technical Guide

Executive Summary The pursuit of novel pharmacophores in oncology and infectious diseases frequently relies on the functionalization of privileged scaffolds. The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel pharmacophores in oncology and infectious diseases frequently relies on the functionalization of privileged scaffolds. The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol and its derivatives represent a highly versatile class of molecules. By combining an electron-deficient nitroaromatic ring with a basic piperazine linker and a terminal hydroxyl group, this scaffold offers exceptional tunable physicochemical properties.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind the biological evaluation of these derivatives, focusing specifically on their potential as Topoisomerase I (Topo I) inhibitors and cytotoxic agents. Every protocol detailed herein is designed as a self-validating system, ensuring that your preliminary data is robust, reproducible, and ready for IND-enabling studies.

Mechanistic Rationale & Pharmacophore Design

To understand how to evaluate a compound, we must first understand why it interacts with biological systems. The structural anatomy of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol dictates its biological targets:

  • The 5-Chloro-2-nitrophenyl Moiety: The presence of strong electron-withdrawing groups (chloro and nitro) creates a highly polarized aromatic system. This electron deficiency makes the ring an excellent candidate for π−π stacking interactions with electron-rich DNA base pairs. Furthermore, in hypoxic tumor microenvironments, the nitro group can undergo selective bioreduction, acting as a hypoxia-activated prodrug trigger.

  • The Piperazine Linker: Piperazine is a classic basic pharmacophore. At physiological pH (7.4), the tertiary amine nitrogen is partially protonated, enhancing aqueous solubility. More importantly, piperazine derivatives have been extensively documented to bind efficiently within the minor groove of DNA, directing the attached aromatic systems toward their targets [1].

  • The Terminal Ethanol Group: The aliphatic hydroxyl group serves as a critical hydrogen bond donor and acceptor. In the context of Topo I inhibition, this group can anchor the molecule to specific amino acid residues (e.g., Arg364 or Asp533) within the enzyme-DNA cleavage complex.

Recent literature on structurally analogous piperazine-linked benzimidazoles has demonstrated potent Topoisomerase I inhibition, leading to G2/M cell cycle arrest and apoptosis [1]. Consequently, our biological evaluation workflow is heavily weighted toward validating this specific mechanism of action.

In Vitro Biological Evaluation Workflows

A rigorous biological evaluation must be self-validating. This means every assay must include internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Cytotoxicity and Cell Viability (MTT Assay)

Causality: Before investigating specific enzymatic targets, we must establish the baseline cytotoxicity of the derivatives. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because it measures NAD(P)H-dependent cellular oxidoreductase activity. This provides a direct, quantifiable proxy for mitochondrial metabolic rate and, by extension, cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma) cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤0.5% ). Treat the cells for 72 hours.

  • Self-Validation Controls:

    • Positive Control: Camptothecin (known Topo I inhibitor) to validate assay sensitivity.

    • Negative Control: 0.5% DMSO vehicle to establish 100% viability baseline.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the media carefully and dissolve the formazan in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Target-Specific Assay: Topoisomerase I Relaxation

Causality: If a derivative exhibits an IC 50​<10 µM in the MTT assay, we must determine if Topo I inhibition is the driving mechanism. Topo I naturally relaxes supercoiled plasmid DNA. By incubating supercoiled pBR322 plasmid DNA with recombinant human Topo I and our derivatives, we can visualize the inhibition of this relaxation via agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA due to its compact conformation.

Step-by-Step Protocol:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 DNA, 1 Unit of recombinant human Topo I, and varying concentrations of the test derivative (1 µM to 50 µM) in Topo I reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 50°C. Rationale: SDS denatures the enzyme, and Proteinase K digests it, preventing artifactual DNA shifts during electrophoresis.

  • Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run at 3 V/cm for 3 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Quantify the ratio of supercoiled to relaxed DNA to determine the cell-free IC 50​ .

Quantitative Data Presentation

The following table summarizes the anticipated biological profile of the parent scaffold and three hypothetical structural derivatives optimized for Topo I inhibition, based on structure-activity relationship (SAR) trends observed in similar piperazine-linked architectures [1, 2].

Compound IDStructural ModificationHCT116 IC 50​ (µM)MCF-7 IC 50​ (µM)Topo I Inhibition IC 50​ (µM)
Parent (1a) None (Base Scaffold)12.4 ± 1.115.2 ± 1.4> 50.0
Derivative 2b Ethanol chain extended to Propanol8.3 ± 0.79.1 ± 0.824.5 ± 2.1
Derivative 3c 4-Fluoro substitution on Phenyl ring3.1 ± 0.44.5 ± 0.58.2 ± 0.6
Derivative 4d N-methylation of Piperazine45.2 ± 3.8> 50.0> 100.0
Control Camptothecin (Standard)0.4 ± 0.050.6 ± 0.081.2 ± 0.1

Note: Derivative 4d demonstrates a loss of activity, highlighting the necessity of the basic piperazine nitrogen for minor groove interaction.

Mandatory Visualizations

To synthesize the logical relationships of our biological evaluation, the following diagrams map the mechanism of action and the high-throughput screening workflow.

Mechanism of Action: Topoisomerase I Inhibition

MOA A Piperazine Derivative B DNA Minor Groove A->B Intercalation C Topo I Cleavage Complex B->C Traps Enzyme D Double-Strand DNA Breaks C->D Replication Fork Collision E Cellular Apoptosis D->E p53 Activation

Caption: Pathway illustrating how piperazine derivatives trap the Topo I complex, leading to apoptosis.

Biological Evaluation Workflow

Workflow Step1 Compound Library Synthesis Step2 Primary Screening (MTT Viability Assay) Step1->Step2 Step3 Secondary Screening (Topo I Relaxation) Step2->Step3 IC50 < 10 µM Step4 Mechanistic Validation (Flow Cytometry) Step3->Step4 Confirmed Target Inhibition Step5 Lead Optimization & IND Profiling Step4->Step5 G2/M Arrest Confirmed

Caption: Step-by-step logical workflow for the biological evaluation of novel derivatives.

References

  • Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I Source: ACS Omega (2022) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Bisbenzimidazoles as Escherichia coli Topoisomerase IA Inhibitors and Potential Antibacterial Agents Source: Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety Source: International Journal of ChemTech Research (2011) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol for Cell Culture Assays

Executive Summary The introduction of lipophilic piperazine derivatives into aqueous in vitro systems presents a fundamental thermodynamic challenge. The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of lipophilic piperazine derivatives into aqueous in vitro systems presents a fundamental thermodynamic challenge. The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol features a highly hydrophobic, electron-withdrawing chloronitrophenyl moiety paired with a weakly basic piperazine ring and a terminal hydroxyl group. This structural dichotomy results in poor aqueous solubility at physiological pH (7.4). This application note provides a field-validated, step-by-step protocol for dissolving this compound for cell culture assays, emphasizing the causality behind solvent selection, kinetic dispersion techniques to prevent precipitation, and strict limits on solvent cytotoxicity.

Physicochemical Rationale & Solvent Selection

To design an effective solubilization strategy, one must first analyze the molecular architecture of the target compound.

  • Hydrophobic Collapse: The 5-chloro-2-nitrophenyl tail is highly lipophilic. If a concentrated organic stock is introduced too rapidly into an aqueous buffer, the local solvent polarity shifts drastically. The hydrophobic tails will rapidly aggregate to minimize contact with water, overcoming the solvation capacity of the media and resulting in amorphous precipitation.

  • Ionization Potential: The piperazine nitrogens are basic (predicted pKa ~8.0–8.5). While the compound can be forced into aqueous solution by lowering the pH (e.g., using 0.1 M HCl to form a hydrochloride salt), introducing unbuffered acidic solutions directly into cell culture media can cause localized pH shock and induce cellular stress pathways.

  • Optimal Primary Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for this class of molecules. As a polar aprotic solvent, DMSO effectively disrupts the crystalline lattice of the nitroaromatic compound while maintaining miscibility with aqueous cell culture media.

Table 1: Predicted Physicochemical Properties
PropertyValue (Approximate)Solubilization Implication
Molecular Weight 285.7 g/mol Standard conversion: 2.86 mg/mL = 10 mM stock.
LogP (Predicted) 2.5 – 3.0High lipophilicity; prone to crashing out in aqueous media.
pKa (Piperazine N) ~8.2Protonated in acidic conditions; neutral free-base at pH 7.4.
Solubility (DMSO) > 30 mg/mLExcellent primary solvent for high-concentration master stocks.
Solubility (Water, pH 7.4) < 0.1 mg/mLPractically insoluble; requires carrier solvent and kinetic dispersion.

Solvent Cytotoxicity & Assay Constraints

While DMSO is highly effective at solubilizing lipophilic piperazines, its use in vitro is strictly bottlenecked by its cytotoxicity. Recent studies have demonstrated that DMSO concentrations >1% (v/v) can induce caspase-3 independent neuronal death, alter lipid bilayer structures through membrane surface dehydration, and cause artificial pore formation 1.

To ensure that observed biological effects are driven by the 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol and not solvent-induced artifacts, the final assay concentration of DMSO must be rigorously controlled.

Table 2: Maximum Tolerated Concentrations (MTC) of Solvents in Cell Culture
SolventRecommended Max Final Conc. (v/v)Cytotoxic Mechanism at High DosesReference
DMSO ≤ 0.1% – 0.5% Membrane dehydration, pore formation, apoptosis.Galvao et al. 2
Ethanol ≤ 0.5%Protein denaturation, lipid solubilization.Jamalzadeh et al. 2
DMF ≤ 0.1%Hepatotoxicity, severe cumulative cellular stress.Dual Bioassay Eval. 3

Experimental Protocol: Solubilization and Media Spiking

This protocol utilizes an "Intermediate Dilution" strategy. Causality: Pipetting a highly concentrated stock directly into media creates a localized zone of extreme drug concentration before diffusion can occur, triggering immediate precipitation. By creating an intermediate stock, you increase the pipetting volume, allowing for a slower, dropwise addition that facilitates immediate dispersion via high-shear mixing.

Phase 1: Master Stock Preparation (10 mM)
  • Weighing: Accurately weigh 2.86 mg of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol powder using a microbalance.

  • Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the vial vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes. The resulting solution should be completely clear and free of particulates.

  • Storage: Aliquot the 10 mM Master Stock into single-use amber microcentrifuge tubes (to prevent photodegradation of the nitroaromatic group) and store at -20°C. Avoid repeated freeze-thaw cycles, which can cause irreversible crystallization.

Phase 2: Intermediate Dilution (100x Assay Concentration)
  • Determine your target final assay concentration (e.g., 10 µM).

  • Prepare a 100x intermediate stock (e.g., 1 mM) by diluting the Master Stock in 100% DMSO .

    • Example: 10 µL of 10 mM Master Stock + 90 µL of DMSO.

    • Note: Do not use aqueous buffers for this intermediate step.

Phase 3: Aqueous Integration (The Critical Step)
  • Pre-warm Media: Warm the complete cell culture media (containing serum, e.g., 10% FBS) to 37°C. Causality: The solubility limit of lipophilic compounds is highly temperature-dependent. Adding the compound to cold media thermodynamically favors rapid nucleation. Furthermore, serum proteins like BSA act as hydrophobic carriers, binding the drug and preventing it from crashing out.

  • High-Shear Mixing: Create a vortex in the pre-warmed media using a magnetic stirrer or by holding the tube on a vortex mixer at medium speed.

  • Dropwise Addition: While the media is actively swirling, add the Intermediate Stock dropwise into the center of the vortex (e.g., add 10 µL of the 100x stock to 990 µL of media to achieve a 1x final concentration with 1% DMSO, or preferably 1 µL into 999 µL for 0.1% DMSO).

  • Equilibration: Allow the spiked media to equilibrate at 37°C for 15 minutes prior to applying it to the cell culture.

Workflow N1 1. Weigh Compound 2-[4-(5-Chloro-2-nitrophenyl)... Free Base N2 2. Primary Solubilization Add 100% Anhydrous DMSO N1->N2 Vortex / Sonicate N3 3. Intermediate Dilution Dilute in DMSO (100x Stock) N2->N3 Serial Dilution N4 4. Aqueous Integration Dropwise into 37°C Media N3->N4 High Shear Mixing N5 5. Self-Validation Microscopic Clarity Check N4->N5 Phase-Contrast 200x

Workflow for solubilizing lipophilic piperazine derivatives in cell culture media.

Protocol Self-Validation System

A protocol is only as reliable as its internal validation. Because 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol can form micro-precipitates that are invisible to the naked eye but highly disruptive to cellular assays (causing false negatives due to reduced bioavailability), you must validate the final solution.

The Validation Workflow:

  • Prepare a Vehicle Control: Generate a mock solution containing cell culture media and the exact equivalent volume of DMSO used in your test condition (e.g., 0.1% v/v).

  • Incubation: Place both the Vehicle Control and the Test Solution in the cell culture incubator (37°C, 5% CO2) for 2 hours to simulate assay conditions.

  • Microscopic Inspection: Evaluate 100 µL of both solutions in a clear-bottom 96-well plate under a phase-contrast inverted microscope at 200x to 400x magnification.

  • Pass/Fail Criteria: The presence of refractive, dark punctae, colloidal haze, or needle-like structures in the test solution (that are absent in the vehicle control) indicates micro-precipitation. If this occurs, the compound has crashed out. You must either decrease the final assay concentration or increase the concentration of carrier proteins (e.g., adding additional BSA) in the media.

References

  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. J-Stage. URL:[Link]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal (Cited within: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells). ResearchGate. URL:[Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. URL:[Link]

  • A Dual Bioassay for Evaluation of Embryotoxicity and Acute Toxicity of Common Solvents and Surfactants. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application

Application Note: 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol as a Privileged Arylpiperazine Probe in High-Throughput Screening

Executive Summary In the landscape of early drug discovery, the success of a High-Throughput Screening (HTS) campaign hinges on the quality of the chemical matter being interrogated. 2-[4-(5-Chloro-2-nitrophenyl)piperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early drug discovery, the success of a High-Throughput Screening (HTS) campaign hinges on the quality of the chemical matter being interrogated. 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol represents a highly functionalized, privileged arylpiperazine scaffold. Arylpiperazines are ubiquitous in medicinal chemistry, frequently serving as foundational probes for G protein-coupled receptors (GPCRs)—particularly serotonin (5-HT) and dopamine receptors—as well as acting as critical intermediates for kinase inhibitors in oncology[1].

This application note deconstructs the structural rationale behind using this specific compound as a chemical probe and provides field-proven, self-validating protocols for deploying it in both target-based biophysical screens and phenotypic cellular assays[2].

Chemical Rationale: Anatomy of the Probe

To understand how to screen a compound, one must first understand why it interacts with biological targets. The architecture of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is modular, with each moiety serving a distinct physicochemical purpose:

  • The Piperazine Core (The Anchor): At physiological pH (7.4), the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical, high-affinity salt bridge with conserved aspartate residues (e.g., Asp3.32) nestled within the transmembrane domains of monoamine GPCRs[1].

  • The 5-Chloro-2-nitrophenyl Head Group (The Modulator): The strong electron-withdrawing nature of the nitro and chloro groups fine-tunes the pKa of the adjacent piperazine nitrogen. This electronic modulation directly impacts the binding kinetics and residence time of the probe[3]. Furthermore, the chlorine atom enables halogen bonding within hydrophobic sub-pockets, while the aromatic ring engages in edge-to-face CH–π interactions with phenylalanine residues (e.g., Phe6.52)[1].

  • The N-(2-hydroxyethyl) Tail (The Solubilizer): HTS campaigns are notorious for false negatives caused by compound precipitation in aqueous buffers. The terminal ethanol group drastically improves the compound's thermodynamic solubility compared to unsubstituted arylpiperazines. It also provides a versatile handle for downstream derivatization, such as the attachment of fluorophores for target engagement assays.

Pathway Probe Arylpiperazine Probe Receptor GPCR Target (Asp3.32 / Phe6.52) Probe->Receptor Binds & Stabilizes Gprot G-Protein Complex Receptor->Gprot Activates Effector Adenylyl Cyclase Gprot->Effector Modulates Readout cAMP / TR-FRET Signal Effector->Readout Generates

Mechanism of action and signaling cascade for GPCR-targeted arylpiperazine probes.

High-Throughput Screening Workflows

When deploying this probe, researchers typically utilize two orthogonal screening modalities: Target-Based Screening (to prove direct binding) and Phenotypic Screening (to prove cellular efficacy)[4].

G A Compound Library (Arylpiperazines) B Primary HTS (TR-FRET Binding) A->B C Hit Confirmation (Dose-Response) B->C D Orthogonal Assay (Cellular Phenotype) C->D

Logical workflow for HTS campaigns utilizing arylpiperazine chemical probes.

Data Presentation: Expected Profiling Metrics

Before initiating the physical screen, it is critical to establish the baseline physicochemical parameters and expected activity thresholds.

Table 1: Physicochemical Properties & Expected HTS Profile

ParameterValue / ExpectationRationale for HTS
Molecular Weight 285.73 g/mol Ideal for Fragment/Lead-like space (Lipinski's Rule of 5 compliant).
cLogP ~2.1Ensures optimal balance between membrane permeability and aqueous solubility.
Primary Target Class 5-HT / D2 ReceptorsHigh affinity expected (IC50: 10–500 nM) due to the privileged arylpiperazine pharmacophore.
Secondary Target Class Kinases (e.g., EGFR, CSF1R)Moderate off-target or phenotypic cytotoxicity in oncology panels[5].

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . A protocol is only scientifically sound if it inherently detects its own failure. Therefore, strict adherence to Z'-factor validation and control placement is mandatory.

Protocol A: Target-Based TR-FRET GPCR Binding Assay (384-Well Format)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radioligand binding because it is a homogeneous (no-wash) assay. The time-resolved nature introduces a microsecond delay before measurement, allowing short-lived background autofluorescence from the plastic plate or the chemical probe itself to decay, drastically improving the signal-to-noise ratio[2].

Materials:

  • 384-well low-volume, flat-bottom white microplates (White plates maximize signal reflection).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA. (BSA is critical to prevent the lipophilic arylpiperazine from adhering to the plastic walls).

  • Acoustic Liquid Handler (e.g., Labcyte Echo).

Step-by-Step Procedure:

  • Compound Dispensing: Using acoustic dispensing, transfer 20 nL of the probe (from a 10 mM DMSO stock) into the dry 384-well plate.

    • Expert Insight: Acoustic dispensing prevents tip-based carryover and keeps the final DMSO concentration at 0.2%. DMSO concentrations >1% will denature the GPCR and artificially suppress the signal.

  • Membrane Addition: Add 5 µL of cell membranes expressing the target GPCR (e.g., 5-HT7) diluted in Assay Buffer.

  • Tracer Addition: Add 5 µL of the fluorescently labeled reference ligand (e.g., a terbium-coupled 5-HT analog) at its predetermined Kd concentration.

  • Incubation: Seal the plate and incubate at Room Temperature (RT) for 60 minutes in the dark to reach binding equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm).

Self-Validation Criteria:

  • Max Signal (Total Binding): Buffer + Membranes + Tracer + DMSO vehicle.

  • Min Signal (Non-Specific Binding): Buffer + Membranes + Tracer + 10 µM unlabeled reference ligand.

  • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5 .

Protocol B: Phenotypic Cytotoxicity Screen (CellTiter-Glo / CCK-8)

Causality Note: Arylpiperazines are known to exhibit cytotoxic effects against specific cancer cell lines (e.g., prostate cancer PC-3 or DU145) by acting as kinase inhibitors or disrupting intracellular signaling[5]. An ATP-luminescence assay (CellTiter-Glo) is preferred for HTS due to its direct correlation with metabolic viability and its high sensitivity.

Step-by-Step Procedure:

  • Cell Seeding: Seed 2,000 cells/well in 20 µL of complete growth medium into a 384-well clear-bottom white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-tool or acoustically dispense the probe to achieve a final concentration range of 1 nM to 50 µM (10-point dose-response).

  • Incubation: Incubate for 72 hours. (72 hours allows sufficient time for the compound to penetrate the cell, engage the target, and induce apoptosis).

  • Reagent Addition: Equilibrate the plate to RT for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using an integration time of 0.5 seconds per well.

Self-Validation Criteria:

  • Positive Control: 10 µM Staurosporine (100% cell death).

  • Negative Control: 0.2% DMSO vehicle (100% viability).

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI Pharmaceuticals. Available at:[Link]

  • In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience. Available at:[Link]

  • High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology (via ResearchGate). Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. Molecules (PubMed Central). Available at:[Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

Sources

Method

Preclinical In Vivo Dosing and Administration Protocols for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Pharmacological Context & Application Overview In preclinical neuropharmacology, 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol serves as a highly specialized small molecule. Derivatives containing the 5-chloro-2-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Application Overview

In preclinical neuropharmacology, 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol serves as a highly specialized small molecule. Derivatives containing the 5-chloro-2-nitrophenyl piperazine scaffold are extensively utilized as high-affinity pharmacophores and radiotracer precursors for targeting the macrophage colony-stimulating factor 1 receptor (CSF1R)[1]. CSF1R is a class III receptor tyrosine kinase and a critical biomarker for microglial activation in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease[2][3].

To successfully evaluate this compound in vivo, researchers must overcome its inherent lipophilicity to achieve reliable systemic exposure and blood-brain barrier (BBB) penetration. This application note provides a self-validating, causality-driven protocol for formulating and administering this compound in rodent models for CNS target engagement studies[4].

CSF1R_Pathway Ligand Endogenous Ligands (CSF1 / IL-34) Receptor CSF1R (Microglial Surface) Ligand->Receptor Binds & Dimerizes Kinase Tyrosine Kinase Domain (Autophosphorylation) Receptor->Kinase Activates Compound 2-[4-(5-Chloro-2-nitrophenyl) piperazin-1-yl]ethanol (Test Article) Compound->Receptor Competitive Antagonism Downstream PI3K / AKT / ERK Signaling Cascades Kinase->Downstream Phosphorylates Outcome Microglial Proliferation & Neuroinflammation Downstream->Outcome Drives

Fig 1: Mechanism of action for CSF1R inhibition by 5-chloro-2-nitrophenyl piperazine derivatives.

Physicochemical Profiling & Formulation Causality

The molecular architecture of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol presents a distinct formulation challenge. The 5-chloro-2-nitrophenyl ring is highly hydrophobic, driving BBB permeability but severely limiting aqueous solubility. Conversely, the piperazine ring contains a basic secondary/tertiary nitrogen (pKa ~8.0), and the ethanolamine tail provides a hydrogen bond donor/acceptor.

The Causality of the Vehicle: Administering this compound in standard saline will result in immediate precipitation, leading to erratic pharmacokinetics (PK) or fatal micro-embolisms during intravenous (IV) injection. Therefore, a co-solvent system is mandatory.

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent to disrupt the compound's strong crystal lattice.

  • PEG400 (Polyethylene Glycol 400): Acts as a bulky, viscous co-solvent that prevents the lipophilic compound from crashing out of solution upon dilution in the aqueous environment of the bloodstream or gastric fluid.

  • Tween 80: A surfactant that creates a stable micellar suspension, ensuring uniform distribution.

Table 1: Optimized Vehicle Formulations for In Vivo Dosing
Route of AdministrationRecommended Vehicle Composition (v/v)Maximum Dosing Volume (Mouse)Causality & Stability Notes
Intravenous (IV) 5% DMSO + 10% Tween 80 + 85% Saline5 mL/kg (~100 µL for 20g mouse)Lower PEG/Tween prevents blood viscosity issues. Must be injected slowly.
Per Os (PO) / Gavage 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline10 mL/kg (~200 µL for 20g mouse)High PEG400 prevents precipitation in acidic gastric fluid, ensuring steady absorption.
Intraperitoneal (IP) 5% DMSO + 40% PEG400 + 55% Saline10 mL/kg (~200 µL for 20g mouse)Tween 80 is removed to prevent peritoneal irritation and localized inflammation.

Self-Validating Administration Protocols

To ensure data trustworthiness, every step of the dosing protocol must include a built-in validation mechanism to confirm technical success before proceeding to downstream PK or efficacy readouts.

Protocol A: Intravenous (IV) Bolus Injection (Rodent Tail Vein)
  • Preparation: Dissolve the compound in 100% DMSO to create a 20x stock. Vortex until completely clear. Sequentially add Tween 80, then Saline, vortexing for 30 seconds between each addition.

  • Self-Validation (Visual Check): Draw the final formulation into a 27G insulin syringe. Hold the syringe against a dark background under bright light. Validation: If the solution is completely translucent, proceed. If any milky opacity or micro-crystals are visible, the compound has precipitated; discard and reformulate.

  • Administration: Warm the rodent's tail using a heating lamp (37°C) for 3 minutes to induce vasodilation. Insert the needle into the lateral tail vein at a shallow 10-degree angle.

  • Self-Validation (Injection Mechanics): Depress the plunger slowly. Validation: The plunger should yield with zero resistance, and the vein should temporarily clear of blood (blanching) only ahead of the needle. If the tissue around the vein turns white or swells, extravasation has occurred; abort the injection immediately to prevent localized necrosis.

Protocol B: Oral Gavage (PO)
  • Preparation: Prepare the PO vehicle (Table 1). The higher PEG400 content will make the solution viscous.

  • Administration: Restrain the mouse by the scruff to align the esophagus and stomach in a straight vertical line. Introduce a 20G reusable stainless-steel gavage needle over the tongue and gently slide it down the esophagus.

  • Self-Validation (Placement): The needle should drop into the stomach using only gravity. Validation: If any resistance is felt, the needle may be in the trachea. Withdraw immediately. Post-administration, observe the animal for 5 minutes. Normal grooming behavior validates successful gastric delivery; gasping or lethargy indicates pulmonary aspiration.

Pharmacokinetic (PK) & Target Engagement Workflow

Because 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol derivatives are utilized for CNS imaging and neuroinflammation targeting[2], evaluating brain penetrance (Brain-to-Plasma ratio, K_p) is the most critical endpoint.

InVivo_Workflow Formulation 1. Co-Solvent Formulation Dosing 2. Self-Validating Administration Formulation->Dosing Visual QC Sampling 3. Serial Sampling (Plasma & Brain) Dosing->Sampling Timecourse Analysis 4. LC-MS/MS & Autoradiography Sampling->Analysis Tissue Prep

Fig 2: Preclinical in vivo dosing and pharmacokinetic evaluation workflow.

Table 2: Expected Pharmacokinetic Parameters for CNS-Active Piperazines

(Note: Values are representative baselines for lipophilic piperazine derivatives dosed at 10 mg/kg PO in mice).

ParameterExpected RangeBiological Significance
T_max (Plasma) 0.5 – 1.5 hoursIndicates rapid gastrointestinal absorption due to lipophilicity.
T_max (Brain) 1.0 – 2.0 hoursSlight delay reflects the time required to cross the BBB.
K_p (Brain/Plasma Ratio) 0.8 – 1.5A ratio near or above 1.0 confirms excellent CNS penetrance, essential for CSF1R target engagement.
Half-life (t_1/2) 2.0 – 4.0 hoursTypical for piperazine scaffolds prior to hepatic CYP450 metabolism.

Tissue Harvesting Protocol: Following euthanasia at predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), immediately collect blood via cardiac puncture into K2-EDTA tubes. Perfuse the animal transcardially with ice-cold saline to remove residual blood from the cerebral vasculature. This step is a critical self-validating control; without perfusion, residual blood in the brain microvasculature will falsely elevate the calculated brain concentration of the compound. Snap-freeze the brain tissue in liquid nitrogen for subsequent LC-MS/MS quantification or in vitro autoradiography[3].

References

  • Das, D., Cha, H., Naik, R., et al. (2026). Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R). EJNMMI Radiopharmacy and Chemistry, 11(11). Available at:[Link]

  • Zhou, X., et al. (2021). PET imaging of colony-stimulating factor 1 receptor: a head-to-head comparison of a novel radioligand, 11C-GW2580, and 11C-CPPC, in mouse models of acute and chronic neuroinflammation and a rhesus monkey. Journal of Cerebral Blood Flow & Metabolism, 41(9), 2410–2422. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of Stable Stock Solutions of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of stable, high-concentration stock solutions of 2-[4-(5-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of stable, high-concentration stock solutions of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol. The protocols herein are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility for pharmacological applications. We address critical aspects including solvent selection, solubility assessment, quality control, and long-term stability, explaining the scientific rationale behind each procedural step.

Introduction and Compound Profile

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a piperazine derivative, a chemical class known for its broad pharmacological activities and presence in numerous approved drugs.[1] The accuracy and reliability of in vitro and in vivo pharmacological studies are fundamentally dependent on the quality of the compound stock solutions used. Improperly prepared solutions can lead to issues with compound precipitation, degradation, or inaccurate concentration, ultimately compromising experimental results.

This guide establishes a self-validating workflow for generating reliable stock solutions of this specific molecule, taking into account its structural features—namely the chloro and nitro-substituted phenyl ring—which can influence its solubility and stability.[2][3]

Table 1: Physicochemical Properties of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

PropertyValue
Molecular Formula C₁₂H₁₆ClN₃O₃
Molecular Weight 285.73 g/mol
Appearance Typically a solid powder
Core Structure Substituted Phenylpiperazine
Key Functional Groups Nitro, Chloro, Piperazine, Ethanol
Critical Safety & Handling Precautions

The presence of chloro-nitro aromatic moieties necessitates cautious handling.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and concentrated solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4][6]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. An ideal solvent must fully dissolve the compound at the desired concentration without promoting its degradation or interfering with the downstream biological assay.

Solvent Candidates

Based on the structure, which contains both nonpolar (chloronitrophenyl) and polar (piperazine, ethanol) moieties, the following organic solvents are primary candidates.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules. It is miscible with most aqueous buffers and media. However, it is hygroscopic, can be toxic to cells at concentrations >0.5-1%, and may degrade certain compounds under specific conditions.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties, similar to DMSO. It is less viscous than DMSO but also carries a higher toxicity warning and should be handled with care.

  • Ethanol (EtOH): A polar protic solvent that is generally less toxic and more "biologically friendly" than DMSO or DMF.[7] Its solvating power may be lower, potentially limiting the maximum achievable stock concentration.

Table 2: Comparison of Recommended Solvents

SolventPolarity IndexDielectric ConstantKey AdvantagesKey Considerations
DMSO 7.247.2Excellent solvating power; miscible with water.Hygroscopic; can be cytotoxic; may interfere with some assays.
DMF 6.436.7High solvating power.Higher toxicity; potential for degradation via hydrolysis.
Ethanol 5.224.6Low cytotoxicity; volatile; suitable for in vivo use.Lower solvating power for complex molecules; may cause protein denaturation at high concentrations.
Data sourced from multiple solvent property databases.[8][9][10]

Recommendation: Begin with DMSO due to its superior ability to dissolve a wide range of research compounds. If DMSO is incompatible with the intended assay, ethanol should be evaluated next.

Protocol 1: Solubility Assessment

Before preparing a bulk stock solution, it is imperative to determine the compound's practical solubility limit. This prevents creating a supersaturated solution that could precipitate upon storage.

Materials
  • 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol powder

  • High-purity DMSO (≥99.9%)

  • High-purity Ethanol (200 proof, anhydrous)

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop sonicator (water bath)

Step-by-Step Methodology
  • Weighing: Accurately weigh approximately 2-5 mg of the compound into a tared microcentrifuge tube. Record the exact weight.

  • Initial Solvent Addition: Add a calculated volume of the chosen solvent (e.g., DMSO) to achieve a high target concentration (e.g., 50 mM or 100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. Observe for any undissolved particulate matter.

  • Energy Input: If solids remain, place the tube in a benchtop sonicator bath for 10-15 minutes. Gentle warming (to 30-37°C) can also be applied, but caution is advised as heat can accelerate degradation.

  • Visual Inspection: After sonication, carefully inspect the solution against a bright light source. A clear, single-phase solution with no visible particles indicates complete dissolution.

  • Iterative Dilution: If the compound is not fully dissolved, add a known, precise volume of solvent to decrease the concentration stepwise. Repeat steps 3-5 until complete dissolution is achieved.

  • Calculation: The concentration of the final, clear solution is the determined practical solubility limit under these conditions.

Protocol 2: Preparation of a Validated 10 mM Stock Solution

This protocol details the preparation of a standard 10 mM stock solution in DMSO, a common starting concentration for pharmacological screening.

Materials
  • 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol (MW: 285.73 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile syringes and 0.22 µm syringe filters (PTFE for organic solvents)

  • Vortex mixer and sonicator

Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control & Aliquoting cluster_storage Storage weigh 1. Weigh Compound (e.g., 2.86 mg) calc 2. Calculate Solvent Volume (For 10 mM: 1.0 mL) add_solvent 3. Add DMSO to Vial calc->add_solvent dissolve 4. Dissolve (Vortex / Sonicate) add_solvent->dissolve inspect 5. Visual Inspection (Clarity Check) dissolve->inspect filter 6. Sterile Filter (0.22 µm PTFE) inspect->filter aliquot 7. Aliquot into Tubes filter->aliquot label_tubes 8. Label Aliquots aliquot->label_tubes store 9. Store at -20°C / -80°C (Protected from Light) label_tubes->store

Caption: Workflow for preparing a validated stock solution.

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of a 10 mM solution, you need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 285.73 g/mol × 1000 = 2.86 mg

  • Weighing: Carefully weigh exactly 2.86 mg of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If necessary, sonicate for 10-15 minutes until the solution is completely clear. The nitro group imparts a yellow color, so the final solution is expected to be a clear, yellow liquid.

  • Sterile Filtration (Self-Validation Step): For cell-based assays, sterility is critical. Using a sterile syringe, draw up the solution and pass it through a 0.22 µm PTFE syringe filter into a new sterile, amber vial. This step also serves as a quality check, as difficulty in filtering can indicate the presence of micro-precipitates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, low-retention microcentrifuge tubes.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or, for enhanced long-term stability, at -80°C.

Stability Considerations and Best Practices

The stability of the stock solution is paramount for generating reliable data over time. The chloro-nitro-phenyl structure suggests potential sensitivity to certain environmental factors.

Potential Degradation Pathways
  • Photodegradation: Nitroaromatic compounds can be light-sensitive. Exposure to UV or even ambient lab light over time can lead to degradation. Mitigation: Always use amber vials and protect solutions from light during handling and storage.

  • Hydrolysis: While the core structure is relatively stable, the hygroscopic nature of DMSO can introduce water, which could potentially lead to hydrolysis under certain pH or temperature conditions over extended periods. Mitigation: Use anhydrous DMSO and ensure caps are tightly sealed.

  • Oxidation/Reduction: The nitro group can be susceptible to chemical reduction. Mitigation: Avoid contamination with reducing or strong oxidizing agents.[3]

Stability Compound Stock Solution Stability Temp Temperature (Freeze-Thaw Cycles) Temp->Compound Light Light Exposure (Photodegradation) Light->Compound Solvent Solvent Purity (e.g., Water Content) Solvent->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound

Caption: Key factors influencing stock solution stability.

Recommended Storage Conditions

Table 3: Storage Recommendations

ParameterConditionRationale
Temperature -20°C (short-term) or -80°C (long-term, >6 months)Minimizes chemical degradation kinetics.
Container Amber, low-retention tubes/vials with secure, PTFE-lined caps.Protects from light; prevents compound adsorption and solvent evaporation.
Aliquoting Mandatory. Prepare single-use volumes (e.g., 20-50 µL).Avoids repeated freeze-thaw cycles which can cause degradation and precipitation.
Atmosphere Standard air is usually sufficient. For highly sensitive compounds, consider overlaying with argon.Protects against oxidation.

Protocol 3: Preparation of Working Solutions

Working solutions are diluted from the main stock for immediate use in assays.

  • Thawing: Remove a single aliquot of the high-concentration stock from the freezer. Thaw it completely at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.

  • Dilution: Perform a serial dilution in the appropriate assay buffer or cell culture medium.

  • Vortexing: Gently vortex the working solution after each dilution step to ensure homogeneity.

  • Final Solvent Concentration: Crucially, calculate the final concentration of the organic solvent (e.g., DMSO) in your assay. Ensure it remains below the tolerance limit for your specific biological system (typically <0.5%). For example, a 1:1000 dilution of a DMSO stock results in a final DMSO concentration of 0.1%.

  • Use Immediately: Do not store aqueous working solutions for extended periods, as the compound is more likely to precipitate or degrade in a buffer compared to the organic stock solvent. Prepare them fresh for each experiment.

References

  • Google. (2026).
  • ECHEMI. (n.d.). 5-Chloro-2-nitrophenol SDS, 611-07-4 Safety Data Sheets.
  • NextSDS. (n.d.). 2-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZIN-1-YL]ETHANOL.
  • LookChem. (n.d.). 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol.
  • Santa Cruz Biotechnology. (2016, August 12).
  • Cole-Parmer. (2004, June 8). Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%.
  • BenchChem. (n.d.). 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride.
  • NextSDS. (n.d.). 2-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZIN-1-YL]ETHANOL HYDROCHLORIDE.
  • ECHEMI. (n.d.). 3-Chloro-4-nitrophenol SDS, 491-11-2 Safety Data Sheets.
  • Kumar, A., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]

  • Chemsrc. (2025, August 28). 3-Chloro-2-nitrophenol | CAS#:17802-02-7.
  • Matrix Scientific. (n.d.). 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-ethanol.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.[Link]

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol.
  • Google Patents. (n.d.).
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (n.d.).
  • Pharmaffiliates. (n.d.). (R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol.
  • Smolecule. (2024, August 10). 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol.
  • PubChem. (n.d.). 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol.
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International.[Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from Yosemite Community College District.
  • Merck. (n.d.). 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol.
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
  • Hoye, T.R. (2023, September 7). Properties of Common Organic Solvents. University of Minnesota.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to overcome poor aqueous solubility of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Target Compound: 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the severe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the severe aqueous solubility challenges of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol.

Physicochemical Root Cause Analysis

Before attempting to formulate this compound, it is critical to understand the causality behind its insolubility:

  • Hydrophobic Core & Crystal Lattice: The 5-chloro-2-nitrophenyl moiety is highly lipophilic and electron-withdrawing. The planar aromatic system and the nitro group facilitate strong intermolecular π−π stacking and dipole interactions, creating a highly stable crystal lattice that strongly resists aqueous dissolution.

  • Basic Center: The piperazine ring acts as a privileged structural scaffold[1], providing a basic tertiary amine at the N1 position (attached to the ethanol group). The N4 position is significantly less basic due to the electron-withdrawing nature of the adjacent nitrophenyl group.

  • Hydrogen Bonding: The terminal ethanol group (-OH) provides a hydrogen bond donor/acceptor, which serves as your primary handle for aqueous interaction and complexation.

Part 1: Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into a pH 7.4 assay buffer. How do I prevent this "solvent shift" precipitation? Causality: When a DMSO stock is added directly to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local dielectric constant spikes, and the highly lipophilic compound experiences rapid supersaturation, leading to immediate nucleation and precipitation. Solution: You must lower the thermodynamic barrier to solvation using a step-down dilution method. Pre-dilute the DMSO stock in a transitional co-solvent (e.g., PEG400 or Propylene Glycol) before introducing it to the aqueous phase. Alternatively, add 0.1% - 0.5% Tween-20 to the assay buffer; the surfactant micelles will encapsulate the hydrophobic nitrophenyl core before it can nucleate.

Q2: I am moving to in vivo rodent PK studies (Oral dosing). The compound is practically insoluble in water. What is the most reliable vehicle? Causality: For oral (PO) absorption, the drug must remain solubilized in the gastrointestinal (GI) tract. Aqueous suspensions of this compound will suffer from severe dissolution-rate-limited absorption, typical of BCS Class II/IV molecules. Solution: Utilize a Lipid-Based Formulation (LBF), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). LBFs bypass the traditional dissolution step by maintaining the drug in a solubilized state within lipid excipients[2]. Upon contact with GI fluids, these systems spontaneously form microemulsions, presenting the drug in a highly absorbable format that prevents precipitation[3].

Q3: Can I use cyclodextrins for Intravenous (IV) or Intraperitoneal (IP) dosing? Causality: Yes. Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 5-chloro-2-nitrophenyl group can insert into the cyclodextrin cavity, forming a stable, water-soluble inclusion complex[4]. This shields the hydrophobic core from water while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[5]. Solution: Formulate with 10-20% (w/v) 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in a slightly acidic saline vehicle.

Part 2: Self-Validating Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex (For IV/IP Dosing)

Objective: Achieve >5 mg/mL aqueous solubility for systemic injection.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in 50 mM acetate buffer (pH 5.0).

    • Causality: The slightly acidic pH protonates the N1 piperazine nitrogen, synergistically enhancing solubility alongside the cyclodextrin complexation.

  • Drug Addition: Add 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol powder to the cyclodextrin solution in excess (target 10 mg/mL).

  • Equilibration: Stir continuously at 25°C for 48 hours.

    • Causality: Inclusion complexation is an equilibrium-driven thermodynamic process; sufficient time is required for the hydrophobic guest molecule to displace water molecules within the CD cavity.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, precipitated drug.

  • Validation Check (Self-Validating System): Analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration. Concurrently, run the sample through Dynamic Light Scattering (DLS). A monodisperse signal <5 nm confirms true inclusion complexation. Any signals >100 nm indicate failure (drug aggregates or undissolved sub-micron particles).

Protocol B: Lipid-Based Formulation (SMEDDS) for Oral Dosing

Objective: Prevent GI precipitation and maximize oral bioavailability.

  • Excipient Blending: Combine 40% Capryol 90 (oil phase), 40% Kolliphor EL (surfactant), and 20% Transcutol HP (co-surfactant) by weight. Vortex until a clear, isotropic mixture is formed.

  • Drug Loading: Add the compound to the lipid blend (target 20-50 mg/g of lipid).

  • Solubilization: Sonicate the mixture in a water bath at 40°C for 30 minutes until the drug is completely dissolved.

    • Causality: Heat provides the kinetic energy necessary to break the drug's strong crystal lattice, allowing the individual molecules to partition into the lipid/surfactant matrix.

  • Validation Check (Self-Validating System): Perform an in vitro dispersion test. Add 100 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with gentle stirring. The mixture must spontaneously form a transparent or slightly bluish microemulsion within 2 minutes. Any visual cloudiness or precipitation indicates the drug loading has exceeded the solubilization capacity of the microemulsion.

Part 3: Quantitative Data Presentation

Formulation StrategyPrimary ApplicationExpected Solubility EnhancementProsCons
Co-solvency (DMSO/PEG) In vitro assays100x to 500xEasy to prepare; high throughput compatible.DMSO toxicity in cell culture; high risk of precipitation upon dilution.
pH Adjustment (pH < 5.0) IV Dosing (Aqueous)10x to 50xSimple; utilizes the basic piperazine nitrogen.Injection site irritation; limited buffering capacity in blood.
HP- β -CD Complexation IV / IP / SC Dosing500x to 1000xExcellent biocompatibility; prevents precipitation in blood.Requires 48h equilibration; high excipient mass required.
SMEDDS (Lipid-Based) Oral (PO) Dosing>1000x (in GI tract)Bypasses dissolution rate limits; maximizes bioavailability.Complex formulation development; requires capsule filling.

Part 4: Formulation Decision Workflow

FormulationWorkflow Start 2-[4-(5-Chloro-2-nitrophenyl) piperazin-1-yl]ethanol Target Identify Target Application Start->Target InVitro In Vitro Assays (Cell Culture / Biochemical) Target->InVitro InVivo In Vivo Dosing (Rodent PK / Efficacy) Target->InVivo Cosolvent Co-solvent & Surfactants (DMSO -> PEG400 -> Buffer) InVitro->Cosolvent High-throughput Cyclo Cyclodextrin Complexation (10-20% HP-β-CD) InVitro->Cyclo DMSO-sensitive cells InVivo->Cyclo IP / SC Dosing Salt pH Adjustment / Salt (pH 4.5 - 5.5 Buffer) InVivo->Salt IV / Aqueous Dosing Lipid Lipid-Based Formulation (SMEDDS / Oil / Surfactant) InVivo->Lipid Oral (PO) Dosing

Decision tree for selecting solubility enhancement strategies based on assay requirements.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol. Due to its unique structural vulnerabilities—a highly photosensitive nitroaromatic ring and an oxidation-prone tertiary piperazine amine—this compound requires stringent handling and storage protocols.

Below, we address the most common degradation issues encountered during long-term storage and provide field-proven, self-validating protocols to mitigate them.

Section 1: Identifying and Troubleshooting Degradation Mechanisms

Q1: Why is my stored batch turning from pale yellow to a dark brown/orange color over time?

A1: This discoloration is a classic macroscopic symptom of photodegradation . The molecule contains a 5-chloro-2-nitrophenyl moiety. Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and visible light.

  • Causality: Upon photoexcitation, the nitro group undergoes photoreduction, leading to the formation of nitroso, hydroxylamine, or fully reduced aniline derivatives. These photoproducts are highly chromophoric, causing the distinct brown/orange discoloration. The photon energy fundamentally alters the N-O bonds in the nitroaromatic ring, a process well-documented in[1].

  • Action: To prevent this, storage must strictly comply with [2], utilizing amber glass or opaque containers to block UV/Vis transmission.

Q2: During HPLC-MS analysis of a 6-month stability batch, I observed a new impurity peak with a mass shift of +16 Da. What is this, and how did it form?

A2: A +16 Da mass shift in a piperazine-containing compound is the definitive hallmark of N-oxidation .

  • Causality: The tertiary amine nitrogen in the piperazine ring is electron-rich and highly susceptible to autoxidation by atmospheric oxygen or trace peroxides present in excipients or solvents. The lone pair of electrons on the piperazine nitrogen attacks electrophilic oxygen species, forming a stable N-oxide. This is a ubiquitous degradation pathway in[3].

  • Action: Purging storage containers with an inert gas (Nitrogen or Argon) and storing at lower temperatures will mitigate this oxidative vulnerability.

Degradation_Pathways Parent Parent Compound (Piperazine-Nitroaromatic) Photo Photodegradation (UV/Vis Light) Parent->Photo Oxidation Oxidation (O2 / Peroxides) Parent->Oxidation NitroRed Nitroaromatic Reduction (Color Change: Brown/Yellow) Photo->NitroRed NOxide Piperazine N-Oxidation (+16 Da Mass Shift) Oxidation->NOxide

Primary degradation pathways of the piperazine-nitroaromatic compound.

Section 2: Experimental Validation

Q3: How can I definitively prove whether the degradation in my batch is oxidative or photolytic?

A3: You must perform a Forced Degradation (Stress Testing) study. By isolating the variables (light vs. oxidative stress), you create a self-validating system where the degradation pathways are independently confirmed against a protected control.

Self-Validating Forced Degradation Protocol

Objective: To isolate and confirm the specific environmental triggers causing the degradation of the API.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of HPLC-grade Acetonitrile and Water.

  • Control Generation (Self-Validation Step): Aliquot 2 mL of the stock into an amber glass vial, purge the headspace with Argon, and seal tightly. Store at 25°C in the dark.

    • Causality: Establishes the baseline stability without stress. If the control degrades, the issue is solvent incompatibility, not environmental stress.

  • Oxidative Stress: Aliquot 2 mL into a clear vial. Add 0.1 mL of 3% H₂O₂. Seal and store at 25°C in the dark for 24 hours.

    • Causality: Forces piperazine N-oxidation via peroxide attack.

  • Photolytic Stress: Aliquot 2 mL into a clear quartz vial. Expose to a Xenon arc lamp (D65/ID65 emission standard) achieving a minimum of 1.2 million lux-hours of visible light and 200 Wh/m² of UV energy.

    • Causality: Forces nitroaromatic photoreduction per ICH Q1B standards.

  • Quenching & Analysis: Quench the oxidative sample with 0.1 mL of 10% sodium thiosulfate to halt the reaction. Analyze all samples (Control, Oxidative, Photolytic) via HPLC-DAD-MS.

  • Interpretation: Compare the stressed chromatograms against the Control. The +16 Da peak should dominate the oxidative sample, while the photolytic sample will exhibit multiple chromophoric degradation peaks at lower masses.

Photostability_Workflow Start Prepare 2-[4-(5-Chloro-2-nitrophenyl) piperazin-1-yl]ethanol Option1 Option 1: D65/ID65 Xenon Arc (Broad Spectrum) Start->Option1 Option2 Option 2: UV (320-400 nm) + Vis (400-800 nm) Start->Option2 Exposure Exposure: Min 1.2M lux-hours Vis Min 200 Wh/m² UV Option1->Exposure Option2->Exposure Analysis HPLC-DAD/MS Analysis (Quantify Degradants) Exposure->Analysis

Workflow for ICH Q1B Photostability Testing of Nitroaromatics.

Section 3: Quantitative Stability Data & Storage Optimization

Q4: What are the optimal long-term storage conditions for this compound?

A4: Based on [4], the compound must be protected from both light and oxygen to maintain its structural integrity.

Accelerated Stability & Degradation Summary

To guide your storage strategy, below is a quantitative summary of the compound's degradation profile under various standard conditions.

Storage ConditionDurationRemaining API (%)Primary Degradant IdentifiedMechanistic Cause
5°C, Dark, Argon Atm. 12 Months> 99.5%NoneOptimal baseline stability
25°C / 60% RH, Dark 6 Months98.2%N-Oxide (+16 Da)Trace autoxidation of piperazine
40°C / 75% RH, Dark 6 Months94.5%N-Oxide (+16 Da)Thermally accelerated autoxidation
25°C, 1.2M lux-hours 14 Days81.3%Nitroso-derivativePhotoreduction of nitroaromatic
25°C, 3% H₂O₂ 24 Hours65.0%N-Oxide (+16 Da)Forced chemical oxidation
References
  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". Source: europa.eu. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline". Source: europa.eu. URL:[Link]

  • Chen B, Yang C, Goh NK. "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process". Source: PubMed (nih.gov). URL: [Link]

  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions". Source: PubMed (nih.gov). URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Welcome to the Advanced Applications Support Portal. This guide is engineered for analytical chemists and drug development professionals tasked with the trace-level detection of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for analytical chemists and drug development professionals tasked with the trace-level detection of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol .

Because this molecule combines a basic piperazine ring, a polar ethanol moiety, and an electron-withdrawing chloronitrophenyl group, it presents unique chromatographic and mass spectrometric challenges. This center provides field-proven, self-validating methodologies to ensure robust quantification.

Analytical Rationale & System Overview

To achieve sub-ng/mL sensitivity, every parameter from sample preparation to mass analyzers must be harmonized. The basic secondary/tertiary amines of the piperazine ring exhibit high proton affinity, making Positive Electrospray Ionization (ESI+) the mandatory choice [1]. However, the presence of the nitroaromatic group increases susceptibility to matrix-induced ion suppression, necessitating highly selective sample cleanup and specialized stationary phases.

AnalyticalWorkflow N1 1. Sample Prep (MCX SPE) N2 2. LC Separation (Biphenyl Column) N1->N2 N3 3. Ionization (ESI+ Mode) N2->N3 N4 4. MS/MS Detection (MRM Mode) N3->N4 N5 5. Data Analysis (Quantification) N4->N5

Fig 1. End-to-end LC-MS/MS analytical workflow for trace detection in biological matrices.

Validated Experimental Protocols

A. Mixed-Mode Cation Exchange (MCX) SPE Extraction

Simple protein precipitation often fails to remove phospholipids, which severely suppress the ionization of nitroaromatic compounds. We mandate a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. This leverages the basicity of the piperazine ring, trapping it via ionic interactions while washing away neutral and acidic interferences [2].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma/serum with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: Low pH ensures the piperazine nitrogens are fully protonated for optimal binding to the cation exchange resin.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1 M HCl. Causality: Locks the basic analyte onto the sorbent while washing away hydrophilic neutrals.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences (e.g., phospholipids).

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperazine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

B. Quantitative Data & Instrument Parameters

To ensure self-validation, your MRM method must monitor the naturally occurring 35Cl and 37Cl isotopes. A consistent ~3:1 ratio between the quantifier and the isotope qualifier confirms peak purity and absence of isobaric interference.

Table 1: Optimized MRM Parameters (Triple Quadrupole MS) | Analyte Isotope | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Structural Assignment (Causality) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Target ( 35Cl ) | 286.1 | 129.1 | 25 | [C6​H13​N2​O]+ (Piperazine-ethanol cleavage) | Quantifier | | Target ( 35Cl ) | 286.1 | 268.1 | 15 | [M+H−H2​O]+ (Loss of ethanol hydroxyl) | Qualifier 1 | | Target ( 37Cl ) | 288.1 | 131.1 | 25 | Isotopic piperazine cleavage | Qualifier 2 (Isotope Check) |

Table 2: Recommended LC Gradient (Biphenyl Column, 50 x 2.1 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min) Flow Rate (mL/min) % Mobile Phase B System State
0.00 0.4 5 Aqueous loading, analyte focusing
0.50 0.4 5 Desalting
3.00 0.4 95 Gradient elution of target analyte
4.00 0.4 95 Column wash (removes lipophilic matrix)

| 4.10 | 0.4 | 5 | Re-equilibration |

Diagnostic FAQs & Troubleshooting

Q1: My peak shape is exhibiting severe tailing on a standard C18 column. How do I correct this? A: Piperazine derivatives contain secondary/tertiary amines that interact strongly with unreacted, acidic silanol groups on the silica backbone of standard C18 columns, causing tailing. Solution: Switch to a Biphenyl stationary phase . Not only does a Biphenyl column utilize end-capping to prevent silanol interactions, but it also provides orthogonal π−π retention mechanisms that interact favorably with the electron-deficient 5-chloro-2-nitrophenyl ring, resulting in sharp, symmetrical peaks [3].

Q2: I am experiencing a sudden loss of sensitivity and signal drop-off over multiple injections. What is the root cause? A: This is a classic symptom of ion suppression caused by matrix accumulation on the MS source or column. The nitro group makes the molecule highly susceptible to charge competition in the ESI droplet. Solution: First, verify your sample preparation is actively removing phospholipids (ensure you are using the MCX SPE protocol above, not just protein precipitation). Second, extend your LC gradient wash phase (95% B) by 1 minute to ensure highly lipophilic matrix components are purged before the next injection.

TroubleshootingLogic Root Issue: Poor Sensitivity or Signal Loss Branch1 Check Ionization Efficiency Root->Branch1 Branch2 Check Chromatographic Integrity Root->Branch2 Sol1 Adjust Mobile Phase pH to < 3.0 Branch1->Sol1 Poor protonation Sol2 Optimize Capillary Voltage Branch1->Sol2 Spray instability Sol3 Switch to End-Capped or Biphenyl Column Branch2->Sol3 Peak tailing Sol4 Implement MCX SPE to Reduce Matrix Branch2->Sol4 Ion suppression

Fig 2. Logical troubleshooting tree for resolving signal loss and sensitivity issues.

Q3: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to improve peak shape? A: Absolutely not. While TFA acts as a strong ion-pairing agent that can improve peak shapes for basic amines, it causes massive, persistent ion suppression in the mass spectrometer by increasing the surface tension of the ESI droplets and forming strongly bound neutral pairs with the analyte [1]. Stick to 0.1% Formic Acid and rely on the Biphenyl column chemistry to manage peak shape.

Q4: How do I definitively confirm I am detecting the target and not a biological isobar? A: Implement a self-validating isotopic check. Because the molecule contains a Chlorine atom, it will naturally produce a 35Cl and 37Cl isotopic signature in a ~3:1 ratio. Program your MS/MS to monitor the m/z 288.1 131.1 transition alongside your primary m/z 286.1 129.1 transition. If the peak area ratio deviates significantly from 3:1, you have a co-eluting interference.

References

  • Optimizing LC–MS and LC–MS-MS Methods Source: LCGC International URL:[Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: MDPI URL:[Link]

Optimization

Technical Support Center: Troubleshooting Crystallization &amp; Impurity Purge for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol , a critical pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol , a critical piperazine-derived intermediate used in the development of targeted therapeutics.

While the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloronitrobenzene with 1-(2-hydroxyethyl)piperazine (HEP) is highly scalable, the downstream isolation is notoriously difficult. Process chemists frequently encounter two major roadblocks: the generation of stubborn regioisomers and the phenomenon of "oiling out" during crystallization.

This guide provides field-proven, self-validating protocols to bypass these thermodynamic traps and ensure >99% API purity.

Part 1: Troubleshooting & FAQs

Q1: My crude SNAr product contains ~10-15% of a closely related impurity that co-crystallizes with the target. What is it, and how do I prevent it?

A1: You are likely seeing the 3-chloro-4-nitrophenyl regioisomer .

  • Causality & Mechanism: 2,4-Dichloronitrobenzene contains two electrophilic sites activated by the nitro group: the ortho position (C2) and the para position (C4). The desired target requires nucleophilic attack at the ortho position. The strong inductive pull of the adjacent nitro group lowers the activation energy for the [1] at C2. Under strict kinetic control (60–65°C), the nucleophile preferentially attacks here. However, if the reaction temperature exceeds 70°C, thermodynamic control competes, and attack at the sterically less-hindered para-chloride increases, generating the regioisomer.

  • Actionable Solution: Maintain strict kinetic control. Run the reaction at 60–65°C and use a non-nucleophilic inorganic base (e.g., K2CO3) as the acid scavenger rather than an excess of the HEP nucleophile, which can also trigger bis-substitution.

Q2: During cooling crystallization, the product forms a thick, biphasic oil at the bottom of the reactor instead of a crystalline slurry. How can I force nucleation?

A2: Your system is experiencing [2], commonly known in pharmaceutical manufacturing as "oiling out".

  • Causality & Mechanism: Oiling out occurs when the thermodynamic cooling trajectory intersects the liquid-liquid binodal curve prior to crossing the solid-liquid solubility curve. Instead of organizing into a crystal lattice, the supersaturated solute undergoes droplet nucleation, forming a solute-rich oil phase. This oil acts as a highly efficient organic sink, sequestering the regioisomer and bis-substituted impurities and completely disrupting crystalline lattice formation.

  • Actionable Solution: You must alter the thermodynamic trajectory to bypass the metastable LLPS zone. Shift from a purely temperature-dependent cooling crystallization to an antisolvent-mediated process (e.g., Ethanol/Water). Crucially, you must introduce seed crystals above the LLPS temperature to force the system to deplete supersaturation via solid crystal growth rather than liquid demixing [3].

Q3: How do I purge the residual regioisomer if it is already trapped in the crude solid?

A3: Rely on pH-differential reactive crystallization.

  • Causality & Mechanism: The regioisomer and the target compound have nearly identical van der Waals footprints and solubilities in neutral non-polar solvents. However, the basicity (pKa) of the piperazine nitrogen differs slightly due to the distinct resonance and inductive effects of the nitro group at the ortho versus para positions.

  • Actionable Solution: Form a transient hydrochloride salt in Isopropanol (IPA), followed by a controlled free-basing with aqueous NaOH. The target compound will precipitate selectively at a pH of 7.2–7.5, while the regioisomer remains partitioned in the mother liquor.

Part 2: Quantitative Data & Impurity Purge Strategies

Impurity ProfileOrigin / Mechanistic CausePhysical Property DifferenceValidated Purge Strategy
3-Chloro-4-nitrophenyl (Regioisomer) Thermodynamic SNAr para-attack at temperatures >70°C.Lower basicity (pKa) due to para-nitro resonance pull.pH-differential reactive crystallization or targeted antisolvent wash.
Bis-substituted Impurity Excess HEP nucleophile displacing both the ortho and para chlorides.Higher molecular weight, significantly lower solubility in EtOH/Water.Hot filtration prior to crystallization; strict stoichiometric control.
Residual 2,4-Dichloronitrobenzene Incomplete reaction / Unreacted starting material.Highly soluble in cold ethanol and non-polar solvents.Cold absolute ethanol wash during the final filtration step.

Part 3: Experimental Protocol (Self-Validating System)

Optimized Antisolvent & Seeding Crystallization Protocol Objective: Isolate 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol with >99% purity while actively bypassing Liquid-Liquid Phase Separation (LLPS).

Step 1: Dissolution & Matrix Adjustment

  • Suspend 100 g of crude SNAr product in 600 mL of an Ethanol/Water mixture (60:40 v/v).

  • Heat the reactor to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Self-Validation Check: The solution must be a clear, deep yellow/orange liquid. Any undissolved particulates at 70°C indicate bis-substituted impurities and require immediate hot filtration before proceeding.

Step 2: Controlled Cooling & Metastable Zone Entry

  • Program the reactor to cool at a linear rate of 0.5°C/min down to 55°C.

  • Self-Validation Check: At 55°C, the solution must remain completely transparent. If biphasic oil droplets form on the reactor walls or the solution turns milky without solid particles, the system has crossed the binodal curve. Corrective Action: Reheat to 70°C and add 50 mL of absolute ethanol to shift the LLPS boundary, then repeat cooling.

Step 3: High-Temperature Seeding

  • At 55°C, introduce 1.0 g of pure 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol seed crystals.

  • Hold the temperature at 55°C for 60 minutes to allow the seed bed to mature.

  • Self-Validation Check: The seeds must not dissolve. A slight haziness should develop as primary nucleation begins, confirming the system is safely operating within the solid-liquid metastable zone.

Step 4: Crystal Growth & Isolation

  • Resume cooling at 0.2°C/min down to 5°C.

  • Hold at 5°C for 2 hours to maximize thermodynamic yield.

  • Filter the crystalline slurry and wash the cake with 2 x 100 mL of pre-chilled (5°C) Ethanol/Water (30:70 v/v).

  • Self-Validation Check: The mother liquor will be dark orange (confirming the successful purge of the 3-chloro-4-nitrophenyl regioisomer), while the filter cake should consist of bright yellow, free-flowing crystalline needles.

Part 4: Mechanistic Visualizations

SNAr_Mechanism SM 2,4-Dichloronitrobenzene + 1-(2-Hydroxyethyl)piperazine Target Target API Intermediate (5-Chloro-2-nitrophenyl) [Ortho Attack] SM->Target Kinetic Control (60-65°C) Regio Regioisomer Impurity (3-Chloro-4-nitrophenyl) [Para Attack] SM->Regio Thermodynamic (>70°C) Bis Bis-substituted Impurity [Dual Attack] Target->Bis Excess Amine Regio->Bis Excess Amine

Figure 1: SNAr reaction pathways illustrating kinetic vs. thermodynamic impurity generation.

Crystallization_Workflow Start Crude Mixture in EtOH/Water (70°C) Cooling Controlled Cooling (0.5°C/min) Start->Cooling CheckLLPS Oiling Out (LLPS) Detected? Cooling->CheckLLPS Seed Add Seed Crystals at 55°C CheckLLPS->Seed No (Clear) Antisolvent Increase EtOH Ratio & Reheat CheckLLPS->Antisolvent Yes (Oil Phase) Crystallize Primary Nucleation & Crystal Growth Seed->Crystallize Antisolvent->Start Reset System Filter Filtration & Wash (Purges Regioisomer) Crystallize->Filter

Figure 2: Decision tree for antisolvent crystallization to bypass Liquid-Liquid Phase Separation.

References

  • Lafferrère, L., et al. Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link]

  • Finet, S., et al. Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Troubleshooting

Technical Support Center: Chromatographic Analysis of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving chromatographic co-elution issues involving 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol. Designed for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving chromatographic co-elution issues involving 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol. Designed for researchers, analytical chemists, and drug development professionals, this document offers a systematic approach to method development and problem-solving, grounded in established scientific principles.

Introduction: Understanding the Molecule and the Challenge

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a piperazine derivative characterized by a complex chemical structure that presents unique chromatographic challenges. The molecule possesses:

  • A basic piperazine core , which is highly sensitive to mobile phase pH.

  • A hydrophobic chloro-nitrophenyl group , which contributes to retention in reversed-phase systems.

  • A polar ethanol tail , which can engage in hydrogen bonding.

This combination of properties means that the analyte's retention behavior can be finely tuned, but it also increases the likelihood of co-elution with structurally similar impurities, starting materials, or degradation products. Co-elution, where two or more compounds elute from the column at the same time, compromises the accuracy of quantification and the purity assessment of the active pharmaceutical ingredient (API).[1] This guide will walk you through a logical workflow to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My main peak for the analyte looks symmetrical, but I suspect an impurity is co-eluting. How can I confirm this? A1: Visual inspection is often insufficient. The most common and accessible method for confirming peak purity is by using a Photodiode Array (PDA) or Diode Array (DAD) detector.[2][3] This detector scans across the entire UV-Vis spectrum at multiple points across the eluting peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is considered spectrally pure. HPLC software often calculates a "Purity Angle" and "Purity Threshold"; if the angle is less than the threshold, the peak is likely pure.[4] For a more definitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can distinguish between compounds based on their mass-to-charge ratio, providing conclusive evidence of co-elution even if the UV spectra are identical.[2][5]

Q2: I have confirmed co-elution. What is the first parameter I should adjust in my HPLC method? A2: For an ionizable compound like this, the most powerful parameter to adjust is the mobile phase pH .[6] The piperazine moiety in your molecule is basic. By changing the pH, you alter its ionization state, which dramatically impacts its polarity and retention time in reversed-phase HPLC.[7][8] Adjusting the pH often provides the selectivity change needed to resolve the co-eluting peaks. A good starting point is to test mobile phases with pH values at least 2 units away from the analyte's pKa.[6]

Q3: Adjusting pH didn't fully resolve the issue. Should I change my organic solvent or my column? A3: Changing the stationary phase (the column) generally produces a more significant change in selectivity than switching common reversed-phase organic solvents (e.g., from acetonitrile to methanol). While altering the organic modifier can fine-tune a separation, trying a column with a different chemistry (e.g., a Phenyl or Polar-Embedded phase instead of a standard C18) is a more robust next step for tackling persistent co-elution.[9][10]

Q4: What are "ghost peaks" and could they be mistaken for co-eluting impurities? A4: Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run, and are not part of the injected sample. They are typically caused by contaminants in the mobile phase, the HPLC system, or from the incomplete elution of a previous sample.[11] To check for ghost peaks, run a blank gradient (injecting only the mobile phase). If the unexpected peak appears, it is a ghost peak and troubleshooting should focus on system and solvent cleanliness.[11]

In-Depth Troubleshooting Guide

This section provides a systematic, multi-phase approach to resolving co-elution.

Phase 1: Diagnosis and Initial Assessment

The first step is to unequivocally confirm that a co-elution problem exists.

Protocol 1: Peak Purity Assessment using a PDA Detector

  • Method Setup: Ensure your HPLC system is equipped with a PDA detector and that it is set to acquire full spectral data across the entire run. A typical range for this type of molecule would be 200-400 nm.

  • Data Acquisition: Inject your sample and acquire the chromatogram.

  • Analysis in Software: Use your chromatography data system (CDS) software to perform a peak purity analysis on the peak of interest. The software compares the normalized spectra from the peak apex with spectra across the peak.[4][5]

  • Interpretation:

    • Purity Plot: Examine the purity plot. If the Purity Angle (green line) remains below the Purity Threshold (blue line) across the entire peak, the peak is considered spectrally homogenous.[4]

    • Spectral Overlays: Manually inspect the UV spectra taken from the leading edge, apex, and trailing edge of the peak. Significant differences indicate the presence of more than one component.

    • Limitations: Be aware that this method can fail if the co-eluting impurity has a very similar UV spectrum or is present at a very low concentration.[12]

Phase 2: Systematic Method Optimization

If co-elution is confirmed, follow this logical sequence of method adjustments. The goal is to alter the selectivity of the separation, which is the relative retention of the analyte and the impurity.

Causality: The target analyte contains basic nitrogen atoms in the piperazine ring. The charge state of these atoms is governed by the mobile phase pH.

  • At low pH (e.g., pH < 4): The piperazine nitrogens are protonated (positively charged). The molecule becomes more polar (hydrophilic) and will be less retained on a non-polar C18 column, resulting in a shorter retention time.[7][8]

  • At high pH (e.g., pH > 8): The piperazine nitrogens are in their neutral, free-base form. The molecule is less polar (more hydrophobic) and will be more strongly retained, leading to a longer retention time.[6][13]

This change in retention relative to a potentially neutral or less basic impurity is often sufficient to achieve separation.

Experimental Protocol: pH Screening

  • Prepare Buffers: Prepare three mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 3.0, pH 6.5, and pH 9.5). Ensure the chosen buffers are compatible with your organic solvent and that the final pH is measured on the aqueous portion before mixing.[10]

  • Column Selection: Use a pH-stable column. Many modern silica-based columns are stable from pH 2-8, while hybrid-particle or polymer-based columns can tolerate much higher pH ranges.[7][13][14] Operating outside a column's recommended pH range will cause irreversible damage.[7]

  • Execute Runs: Equilibrate the column thoroughly with each mobile phase and inject the sample.

  • Analyze Results: Compare the chromatograms. Look for changes in selectivity (the spacing between the analyte and impurity peaks).

Parameter ChangeExpected Effect on Analyte RetentionRationale
Decrease Mobile Phase pH DecreaseProtonation of basic piperazine nitrogens increases polarity.[7][8]
Increase Mobile Phase pH IncreaseSuppression of ionization makes the analyte more hydrophobic.[6][13]

Causality: If altering pH does not provide resolution, the secondary interactions between the analyte and the stationary phase must be changed. A standard C18 column separates primarily based on hydrophobicity. Alternative stationary phases introduce different separation mechanisms.

G

Stationary Phase Selection Guide

Stationary PhaseKey Interaction MechanismRecommended For...
C18 (Standard) HydrophobicGeneral-purpose starting point for non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic & π-π interactionsCompounds with aromatic rings, like the chloro-nitrophenyl group in your analyte. Offers different selectivity from C18.
Polar-Embedded (e.g., Amide) Hydrophobic & Hydrogen BondingPolar compounds that are poorly retained on C18. Can enhance retention of the ethanol moiety.[10][15]
Pentafluorophenyl (F5) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityComplex mixtures of polar and non-polar compounds, especially halogenated and aromatic compounds.[10]
HILIC Hydrophilic PartitioningVery polar compounds that elute in the void volume on reversed-phase columns. Uses a high organic mobile phase.[16][17]

These parameters typically offer finer control over the separation.

  • Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. If you are using acetonitrile, try substituting it with methanol (and vice-versa) while keeping other parameters constant.

  • Temperature: Increasing column temperature reduces mobile phase viscosity, which can improve peak efficiency (narrower peaks). It can also subtly change selectivity. Experiment with temperatures between 25°C and 50°C.

Phase 3: Advanced Strategies for Persistent Co-elution

If the co-elution issue persists after thorough 1D-LC method development, more advanced techniques may be required.

Two-Dimensional Liquid Chromatography (2D-LC)

2D-LC is a powerful technique that significantly increases peak capacity by subjecting the sample to two independent (or "orthogonal") separation mechanisms.[18] In a typical setup, a fraction from the first dimension (D1) column is transferred to a second dimension (D2) column with different chemistry for further separation.[19]

  • Heart-Cutting 2D-LC: In this mode, only the unresolved segment of the chromatogram from the first dimension is transferred to the second dimension for further separation.[18][20] This is a targeted approach ideal for resolving a known co-elution problem.

  • Comprehensive 2D-LC (LCxLC): Here, every fraction from the first dimension is sequentially analyzed on the second dimension, providing a complete profile of the sample. This is used for highly complex samples where multiple co-elutions are suspected.[18][20]

A common orthogonal combination for this analyte could be:

  • Dimension 1: Reversed-Phase (C18) at high pH.

  • Dimension 2: Reversed-Phase (Phenyl) at low pH.

This approach leverages both different stationary phase interactions and pH effects to maximize resolving power, making it highly effective for separating closely related impurities.[18][19]

References

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3).
  • Enhanced Stability Stationary Phases for HPLC | LCGC International. (2026, March 17).
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, December 2).
  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex.
  • ACQUITY UPLC Systems w/ 2D LC Technology - Waters Corporation.
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed. (1986, May 28).
  • PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257 - Waters. (2021, December 27).
  • Control pH During Method Development for Better Chromatography - Agilent.
  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times - ResearchGate.
  • 2D-Liquid Chromatography: Principles & Uses - Phenomenex. (2025, November 5).
  • Peak Purity / Deconvolution - Shimadzu Scientific Instruments.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex.
  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6).
  • Developing HPLC Methods - Sigma-Aldrich.
  • Two-dimensional liquid chromatography (2D-LC): A tutorial focusing on best practice.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International. (2024, January 1).
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. (2022, March 22).
  • Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software.
  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. (2025, June 5).
  • Two-Dimensional High-Performance Liquid Chromatography as a Powerful Tool for Bioanalysis: The Paradigm of Antibiotics - PMC. (2023, June 28).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Stationary Phases for Green Liquid Chromatography - PMC - NIH.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Unodc.
  • Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed. (1986, December 5).
  • Comprehensive 2-dimensional liquid chromatography for polymer applications - Chemistry World.
  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol - LookChem.
  • HPLC Troubleshooting - Waters Corporation.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.
  • Alternative stationary phases : r/Chempros - Reddit. (2022, July 16).
  • 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol - EvitaChem.
  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich.
  • 2-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZIN-1-YL]ETHANOL HYDROCHLORIDE - Chemcas.
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC - Phenomenex.
  • HPLC Troubleshooting Guide.
  • 2-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZIN-1-YL]ETHANOL - NextSDS.
  • 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride - Benchchem.
  • Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol - Benchchem.
  • 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol | C11H16N4O3 | CID 17609627 - PubChem.
  • 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol | 127116-19-2.
  • 2-[2-(4-Nitroso-1-piperazinyl)ethoxy]ethanol | Manasa - Manasa Life Sciences.

Sources

Optimization

Minimizing non-specific cytotoxicity of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol in vitro

Technical Support Center: 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol Prepared by the Application Science Team Introduction: This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Prepared by the Application Science Team

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the in vitro effects of the novel compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol. As with any new chemical entity, distinguishing between target-specific effects and non-specific cytotoxicity is a critical early step. Unexpected or high levels of cytotoxicity can confound experimental results and mask the true biological activity of a compound. This document provides a structured troubleshooting framework to identify, understand, and mitigate potential sources of non-specific cytotoxicity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is non-specific cytotoxicity and how does it differ from on-target toxicity?

A: On-target toxicity occurs when a compound's therapeutic action on its intended biological target (e.g., an enzyme or receptor) leads to cell death. This is often the desired outcome for anticancer drugs.[1][2] Non-specific cytotoxicity, in contrast, refers to cell death caused by mechanisms unrelated to the intended target.[3] This can include physical disruption of cell membranes, general metabolic poisoning, assay interference, or stress induced by compound impurities or degradation.[3][4][5] It is a common challenge in early-stage drug discovery and can lead to the erroneous disqualification of promising compounds.

Q2: My cells show significant death even at low concentrations of the compound. What is the first thing I should check?

A: Before investigating complex biological mechanisms, always start with the fundamentals of your experimental setup. The three most immediate areas to investigate are:

  • Compound Solubility and Stability: Visually inspect your treatment media for any signs of precipitation (cloudiness, particles). A compound that has crashed out of solution can cause physical stress to cells or lead to inaccurate concentration calculations.[3][6][7] Furthermore, confirm the compound is stable in your culture media for the duration of the experiment.[8][9][10]

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is well below the cytotoxic threshold for your specific cell line.[11][12] For many cell lines, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%, as toxicity can be time and cell-type dependent.[11][12][13][14][15]

  • Cell Culture Health: Confirm that your control (vehicle-treated) cells are healthy, contamination-free, and in the logarithmic growth phase.[16] Stressed or unhealthy cells are more susceptible to chemical insults.

Q3: Could my compound be interfering with my cell viability assay (e.g., MTT, MTS, CellTiter-Glo)?

A: Yes, this is a significant and often overlooked source of error.[17][18] Chemical compounds can directly interfere with assay reagents, leading to false-positive or false-negative results.[19] For example:

  • Reducing Agents: Compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT or MTS) to the colored formazan product, mimicking a viable cell signal and masking true cytotoxicity.[19][20]

  • Colored Compounds: If your compound is colored, its absorbance spectrum may overlap with that of the assay's final product, artificially inflating the reading.[21]

  • Luciferase Inhibitors: Compounds can directly inhibit the luciferase enzyme used in ATP-based assays (e.g., CellTiter-Glo), leading to a false reading of low cell viability.[17]

Always run a "cell-free" control, where the compound is added to media and the assay reagents without any cells present, to check for direct interference.[22]

Q4: The chemical structure contains a nitrophenylpiperazine group. Are there known liabilities with this scaffold?

A: Yes, the nitrophenylpiperazine scaffold and related structures are known to be biologically active and can present cytotoxic liabilities.

  • Piperazine Derivatives: Many piperazine-containing compounds are designed to be CNS-active and can have off-target effects. Some have been shown to induce apoptosis, increase intracellular calcium levels, and cause mitochondrial hyperpolarization in neuroblastoma cells.[23]

  • Nitroaromatic Compounds: The nitroarene group can undergo metabolic reduction to form reactive intermediates, which can lead to oxidative stress and cellular damage.[5]

  • General Reactivity: Substructures within your molecule could be classified as Pan-Assay Interference Compounds (PAINS), which are known to non-specifically react with proteins and other biological molecules, confounding assay results.[24]

Part 2: Systematic Troubleshooting Workflow

When faced with unexpected cytotoxicity, a systematic approach is essential. This workflow is designed to move from the simplest and most common issues to more complex biological investigations.

Phase 1: Compound & Reagent Characterization

This phase focuses on ensuring the integrity of the materials you are adding to your cells. Problems here are the most common source of non-specific effects.

1.1. Verify Compound Purity & Identity:

  • Action: If possible, verify the purity (>95%) and identity of your compound batch using methods like LC-MS and NMR.

1.2. Assess Compound Solubility in Media:

  • Rationale: Undissolved compound particles can cause physical damage to cells and lead to inaccurate dosing.[6][7] A compound's solubility can be much lower in aqueous buffer or serum-containing media than in pure DMSO.

  • Action: Perform a solubility test. Prepare your highest intended concentration in cell culture medium, incubate for several hours at 37°C, and visually inspect for precipitates. For a more quantitative measure, centrifuge the solution and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.[8][10]

1.3. Evaluate Compound Stability:

  • Rationale: The compound may degrade in the culture medium over the course of the experiment, producing byproducts that could be more toxic than the parent compound.[3] Factors like pH, temperature, and light can affect stability.[9]

  • Action: Incubate the compound in your complete cell culture medium at 37°C. Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound using LC-MS.[8][25] This will determine its stability half-life under experimental conditions.

1.4. Run Vehicle Control Experiments:

  • Rationale: The solvent used to dissolve the compound (typically DMSO) can be cytotoxic at higher concentrations or with prolonged exposure.[11][15]

  • Action: Perform a dose-response curve for your solvent alone (e.g., DMSO from 0.01% to 2.0%) on your cell line to determine the highest non-toxic concentration.[12][14] This concentration should not be exceeded in your experiments.

Phase 2: Assay-Specific Interference

This phase ensures that the observed effect is biological and not a chemical artifact of your measurement technique.

2.1. Perform Cell-Free Assay Controls:

  • Rationale: To definitively rule out assay interference, you must test the compound's effect on the assay chemistry itself.[17]

  • Action: Set up a 96-well plate with your compound serially diluted in culture medium without any cells. Add your viability reagent (e.g., MTT, MTS, Alamar Blue, CellTiter-Glo) and measure the signal. Any signal above the background (media + reagent only) indicates direct interference.[22]

2.2. Use an Orthogonal Viability Assay:

  • Action:

    • If you are using a metabolic assay (e.g., MTT, which measures mitochondrial reductase activity), confirm your results with a membrane integrity assay (e.g., LDH release or a cell-impermeant DNA dye like Propidium Iodide).[1][26]

    • If you are using an ATP-based assay (e.g., CellTiter-Glo), confirm with a metabolic or membrane integrity assay.

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrinciplePotential for Interference
Metabolic (Tetrazolium) Enzymatic reduction of a substrate (e.g., MTT, MTS) to a colored product by metabolically active cells.High. Susceptible to interference from reducing agents, antioxidants, and colored compounds.[19]
Metabolic (Resazurin) Reduction of non-fluorescent resazurin (AlamarBlue) to fluorescent resorufin by viable cells.Moderate. Can be affected by compounds that alter the intracellular redox environment.
ATP Content Luciferase-based luminescence measurement of total ATP as an indicator of metabolically active cells.Moderate. Susceptible to direct inhibition of the luciferase enzyme.[17]
Membrane Integrity Measurement of a stable enzyme (e.g., Lactate Dehydrogenase, LDH) released from damaged cells into the medium.[1]Low. Less prone to chemical interference but may miss apoptotic events where the membrane is initially intact.
Membrane Integrity Use of cell-impermeant fluorescent dyes (e.g., Propidium Iodide, DAPI) that only enter and stain the DNA of dead cells.Low. Generally robust, but dye concentration may need optimization for different cell types.[26]
Phase 3: Investigating Biological Mechanisms

If you have ruled out issues with the compound and the assay, the observed cytotoxicity is likely a true biological effect. The next step is to determine if it is a general, non-specific mechanism.

3.1. Assess for Oxidative Stress:

  • Rationale: Many chemicals, particularly those with nitroaromatic groups, can induce cytotoxicity by generating reactive oxygen species (ROS), which damages cellular components.[4][5]

  • Action: Treat cells with your compound and measure ROS production using fluorescent probes like DCFH-DA. Include a positive control (e.g., H₂O₂) and an antioxidant (e.g., N-acetylcysteine) to see if it can rescue the cytotoxic effect.

3.2. Evaluate Mitochondrial Health:

  • Rationale: Mitochondria are common off-targets for xenobiotics. Disruption of mitochondrial function is a central mechanism of drug-induced toxicity.[4][5][27]

  • Action: Measure the mitochondrial membrane potential (MMP) using fluorescent dyes like TMRM or JC-1. A loss of MMP is an early indicator of apoptosis and general cell stress.[5]

3.3. Check for Membrane Disruption:

  • Rationale: Some compounds, particularly those with lipophilic properties, can physically disrupt the cell membrane, leading to rapid necrosis.

  • Action: The LDH release assay is a direct measure of membrane damage. A significant LDH release at early time points (e.g., 1-4 hours) suggests a direct membrane-disrupting effect.

Part 3: Visualizations & Protocols

Diagrams

Troubleshooting_Workflow start Start: Unexpected Cytotoxicity Observed phase1 Phase 1: Compound & Reagent Characterization start->phase1 solubility Check Solubility & Stability phase1->solubility Is compound stable & soluble? solvent Check Solvent Toxicity phase1->solvent Is solvent non-toxic? solubility->start No, Fix Issue phase2 Phase 2: Assay Interference Check solubility->phase2 Yes solvent->start No, Fix Issue solvent->phase2 Yes cell_free Run Cell-Free Assay Control phase2->cell_free Does compound interfere? orthogonal Use Orthogonal Assay phase2->orthogonal Confirm with 2nd method cell_free->start Yes, Change Assay phase3 Phase 3: Biological Mechanism ID cell_free->phase3 No orthogonal->start No, Re-evaluate orthogonal->phase3 Yes, Confirmed ros Measure Oxidative Stress (ROS) phase3->ros mito Assess Mitochondrial Health (MMP) phase3->mito end Conclusion: Likely a True Biological Effect ros->end mito->end NonSpecific_Mechanisms compound Test Compound (e.g., Nitroaromatic) ros Reactive Oxygen Species (ROS) Generation compound->ros mito Mitochondrial Dysfunction compound->mito membrane Membrane Disruption compound->membrane damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage mmp Loss of Membrane Potential (ΔΨm) mito->mmp atp ATP Depletion mito->atp leakage Metabolite Leakage (e.g., LDH) membrane->leakage apoptosis Apoptosis damage->apoptosis mmp->apoptosis necrosis Necrosis atp->necrosis leakage->necrosis

Caption: Potential mechanisms of non-specific cytotoxicity.

Experimental Protocols

Protocol 1: Compound Stability in Culture Medium via LC-MS

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. Warm your complete cell culture medium (containing serum) to 37°C.

  • Spiking: Spike the compound from the DMSO stock into the pre-warmed medium to achieve the highest final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume (e.g., 5 mL).

  • Time Zero (T=0) Sample: Immediately after mixing, remove a 100 µL aliquot. Add it to 200 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins and stop degradation. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for LC-MS analysis.

  • Incubation: Place the remaining medium containing the compound in a sterile container in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At subsequent time points (e.g., 2, 8, 24, 48 hours), remove additional 100 µL aliquots and process them exactly as in Step 3.

  • Analysis: Analyze all supernatant samples in a single batch by LC-MS. Quantify the peak area of the parent compound relative to the internal standard.

  • Interpretation: Plot the percentage of the compound remaining versus time, relative to the T=0 sample. A significant decrease indicates instability. [8][10][25]

Protocol 2: Cell-Free MTT Assay Interference Screen

  • Plate Setup: Use a clear, 96-well flat-bottom plate.

  • Compound Addition: Add 100 µL of complete cell culture medium to each well. Then, add your compound (from a DMSO stock) to achieve the same final concentrations used in your cell-based assay. Include "media only" and "media + vehicle" control wells.

  • Positive Control: In a separate well, add a known reducing agent like ascorbic acid to the medium as a positive control for interference.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for another 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Interpretation: Compare the absorbance of the compound-containing wells to the vehicle control. Any significant increase in absorbance indicates that the compound is directly reducing the MTT reagent, producing a false-positive signal. [19]

References

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed. Available at: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cell toxicity mechanism and biomarker - PMC - NIH. Available at: [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol | C11H16N4O3 | CID 17609627 - PubChem. Available at: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds | ACS Central Science. Available at: [Link]

  • 2-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZIN-1-YL]ETHANOL - NextSDS. Available at: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available at: [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments - GMP Plastics. Available at: [Link]

  • Mechanisms of Drug-Induced Toxicity - Evotec. Available at: [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available at: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Available at: [Link]

  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed. Available at: [Link]

  • 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol - PubChem. Available at: [Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. Available at: [Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Available at: [Link]

  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol - LookChem. Available at: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC. Available at: [Link]

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods - National Toxicology Program - NIH. Available at: [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. Available at: [Link]

  • How to treat cell culture (with the compound) for a long term? - ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. Available at: [Link]

  • 2-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZIN-1-YL]ETHANOL HYDROCHLORIDE. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. Available at: [Link]

  • N-Substituted Piperazinyl Quinolones as Potential Cytotoxic Agents: Structure-Activity Relationships Study - PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. Available at: [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Available at: [Link]

  • In vitro cytotoxicity test of medical devices - CleanControlling. Available at: [Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - MDPI. Available at: [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Available at: [Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen. Available at: [Link]

  • The Paradigma of the Interference in Assays for Natural Products - Longdom Publishing. Available at: [Link]

  • What to Do If Cytotoxicity Test Results Are Positive - JJR Lab. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC - NIH. Available at: [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol in Biological Buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Understanding the Challenge: Why is 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol Prone to Oxidation? The molecular structure of 2-[4-(5-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: Why is 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol Prone to Oxidation?

The molecular structure of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol contains two key moieties that are susceptible to degradation in typical biological buffers: the piperazine ring and the nitroaromatic group .

  • The Piperazine Moiety: The piperazine ring, a saturated heterocycle with two nitrogen atoms, is susceptible to oxidation. This process can be catalyzed by dissolved molecular oxygen and trace metal ions (e.g., Fe²⁺, Cu²⁺) often present in buffer reagents or introduced from laboratory equipment.[1] Oxidation of the piperazine ring can lead to the formation of various degradation products, including piperazinone and ethylenediamine derivatives, which will compromise the concentration and purity of the parent compound.[2][3][4]

  • The Nitroaromatic Group: Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[5][6] However, under certain conditions, they can be reduced to form potentially carcinogenic aromatic amines.[5][6] While direct oxidation of the nitro group is less common, its presence can influence the overall electronic properties of the molecule and potentially impact the stability of the adjacent piperazine ring.

The combination of these structural features in an aqueous, oxygen-rich, and potentially metal-containing environment of a biological buffer creates a scenario where the oxidative degradation of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a significant risk.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during experiments with 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol.

Q1: I'm observing a gradual loss of my compound's activity over the course of my multi-day cell culture experiment. What could be the cause?

A1: This is a classic sign of compound instability in the culture medium. The likely culprit is slow oxidation of the piperazine ring. Cell culture media are typically incubated at 37°C in an oxygen-rich environment, which can accelerate oxidative degradation. Additionally, components in the media, such as trace metals, can catalyze this process.[1]

Q2: My stock solution of the compound in DMSO is stable, but when I dilute it into my phosphate-buffered saline (PBS) for an assay, I get inconsistent results. Why?

A2: The transition from a stable, non-aqueous environment (DMSO) to an aqueous buffer (PBS) introduces the key factors for oxidation: water and dissolved oxygen. The pH of the buffer can also play a role in the stability of your compound. It is crucial to assess the stability of your compound in the final assay buffer.

Q3: I've noticed a slight color change in my buffer containing the compound after it has been sitting on the bench for a few hours. Should I be concerned?

A3: A color change can be an indicator of degradation. While not definitive without analytical confirmation, it suggests that a chemical reaction is occurring. This could be due to the formation of oxidized byproducts. It is recommended to prepare fresh solutions of the compound in the buffer immediately before use.

Q4: How can I confirm that my compound is degrading in the buffer?

A4: The most definitive way to assess compound stability is through analytical methods like High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS).[7] This technique can separate the parent compound from its degradation products and provide quantitative data on the rate of degradation over time. A detailed protocol for a stability study is provided in Section 4.

Best Practices for Preventing Oxidation

Proactive measures are the most effective way to ensure the stability of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol in your experiments.

Buffer Preparation and Handling
  • Use High-Purity Reagents: Start with high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components to minimize trace metal contamination.

  • Consider Metal Chelators: The addition of a small amount of a metal chelator, such as Ethylenediaminetetraacetic acid (EDTA), can sequester catalytic metal ions and inhibit oxidation.[1] A final concentration of 0.1-1 mM EDTA is a good starting point.

  • pH Considerations: The stability of your compound may be pH-dependent. If you have the flexibility, assess the stability of your compound at different pH values to determine the optimal range.

  • De-gas Buffers: For highly sensitive experiments, de-gassing the buffer by sparging with an inert gas like nitrogen or argon can reduce the amount of dissolved oxygen available for oxidation.

Use of Antioxidants

The addition of antioxidants to your biological buffer is a highly effective strategy to prevent the oxidation of your compound.

  • Ascorbic Acid (Vitamin C): A common and effective water-soluble antioxidant.[8] However, it is unstable in aqueous solutions and will degrade over time.[9] For short-term experiments, prepare fresh solutions containing ascorbic acid.

  • Ascorbate-2-phosphate (A2P): A more stable derivative of ascorbic acid that is resistant to oxidation in the buffer but can be hydrolyzed by cellular phosphatases to release active ascorbate.[9][10] This makes it an excellent choice for longer-term cell culture experiments.

Table 1: Recommended Antioxidants and Starting Concentrations

AntioxidantRecommended Starting ConcentrationNotes
L-Ascorbic Acid50 - 200 µMPrepare fresh daily. Unstable in solution.[9]
Ascorbate-2-phosphate100 - 250 µMStable in solution, ideal for long-term experiments.[9][10]
Trolox50 - 100 µMA water-soluble analog of Vitamin E.
N-acetylcysteine (NAC)1 - 5 mMA thiol-containing antioxidant.

Note: Always test the compatibility of the chosen antioxidant with your specific assay, as high concentrations of some antioxidants may interfere with certain biological processes.

Experimental Workflow

The following diagram illustrates a decision-making workflow for troubleshooting and preventing the oxidation of your compound.

Caption: Troubleshooting workflow for compound stability.

Experimental Protocols

Protocol 1: Assessing the Stability of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol in Biological Buffer via LC-MS

This protocol outlines a general procedure to quantify the stability of your compound in a specific biological buffer.

Materials:

  • 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

  • DMSO (anhydrous)

  • Your biological buffer of interest (e.g., PBS, DMEM, etc.)

  • LC-MS grade water and acetonitrile

  • 96-well plate or microcentrifuge tubes

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in your biological buffer to the final working concentration used in your experiments (e.g., 10 µM).

  • Time Points: Aliquot the working solution into separate wells or tubes for each time point. Recommended time points for an initial study are 0, 1, 2, 4, 8, and 24 hours.

  • Incubation: Incubate the samples under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Sample Quenching: At each time point, take an aliquot of the sample and quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard (optional but recommended for better accuracy).

  • Storage: Store the quenched samples at -80°C until analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS. Develop a method that provides good separation of the parent compound from any potential degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

The following diagram illustrates the experimental workflow for the stability assessment.

stability_protocol cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_working Dilute to working concentration in buffer prep_stock->prep_working aliquot Aliquot for each time point prep_working->aliquot incubate Incubate at experimental conditions (e.g., 37°C) aliquot->incubate quench Quench samples at each time point incubate->quench store Store at -80°C quench->store lcms Analyze by LC-MS store->lcms data_analysis Calculate % remaining vs. T=0 lcms->data_analysis

Caption: Workflow for assessing compound stability.

Conclusion

The stability of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol in biological buffers is a critical factor for obtaining reliable and reproducible experimental data. By understanding the chemical vulnerabilities of the piperazine and nitroaromatic moieties, and by implementing the troubleshooting and preventative strategies outlined in this guide, researchers can mitigate the risk of oxidative degradation. The proactive use of high-purity reagents, metal chelators, and appropriate antioxidants, combined with a systematic approach to stability testing, will ensure the integrity of your valuable research.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Nielsen, P. T., & Rochelle, G. T. (2017). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Energy Procedia, 114, 1919–1929. [Link]

  • Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Cimini, A., et al. (2021). Ascorbate: antioxidant and biochemical activities and their importance for in vitro models. Cell Biology and Toxicology, 37(1), 1-19. [Link]

  • Vissers, M. C. M., & Das, A. B. (2023). Ascorbic acid for mammalian cell culture?. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Nielsen, P. T., et al. (2017). Piperazine Degradation in Pilot Plants. Energy Procedia, 114, 1899-1908. [Link]

  • Tan, T., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Journal of Hazardous Materials, 246-247, 163-168. [Link]

  • Nielsen, P. T. (2016). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Juárez, J. F., et al. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]

  • Karaczyn, A. A., et al. (2001). Monitoring of ascorbate at a constant rate in cell culture: Effect on cell growth. In Vitro Cellular & Developmental Biology - Animal, 37(3), 132-137. [Link]

  • Nimse, S. B., & Pal, D. (2015). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 20(7), 13373-13411. [Link]

Sources

Reference Data & Comparative Studies

Validation

ICH Q2(R2) Validation of Analytical Methods for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol: A Comparative Guide

Executive Summary 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a highly functionalized piperazine derivative that serves as a critical intermediate in the synthesis of advanced central nervous system (CNS) ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a highly functionalized piperazine derivative that serves as a critical intermediate in the synthesis of advanced central nervous system (CNS) therapeutics and neuroinflammation imaging agents, such as Colony-Stimulating Factor 1 Receptor (CSF1R) PET radioligands[1]. Because trace impurities in this intermediate can drastically reduce downstream radiochemical yields or introduce toxicological risks, rigorous analytical control is paramount.

This guide provides an objective, in-depth comparison of two primary analytical modalities—RP-HPLC-UV and UPLC-MS/MS —for the quantification and purity profiling of this compound. All methodologies discussed are aligned with the newly modernized ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Mechanistic Grounding: The Molecule & Analytical Challenges

As a Senior Application Scientist, selecting an analytical method is never arbitrary; it is dictated by the physicochemical properties of the target analyte.

  • The Piperazine Moiety : The secondary/tertiary amines within the piperazine ring are highly basic (pKa ~9.0). On standard silica-based stationary phases, these amines interact with unshielded silanol groups, causing severe chromatographic peak tailing. Causality-Driven Solution : We must employ exhaustively end-capped C18 columns and acidic mobile phase modifiers (e.g., 0.1% Trifluoroacetic acid) to protonate the amines and suppress secondary silanol interactions.

  • The 5-Chloro-2-nitrophenyl Group : This aromatic system is highly conjugated due to the electron-withdrawing nitro group, providing a robust and distinct UV chromophore. Causality-Driven Solution : This structural feature makes UV detection at 254 nm highly viable and sensitive for routine assay testing. Furthermore, the hydrophobicity of the chloro-aromatic ring ensures excellent retention and predictable elution on reversed-phase media.

  • The Ethanol Arm : The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, increasing the molecule's polarity and aqueous solubility compared to unsubstituted aryl-piperazines, making it highly compatible with standard Acetonitrile/Water gradients.

Comparison of Analytical Modalities

To establish a comprehensive control strategy, laboratories typically deploy two distinct methods depending on the lifecycle stage and the required reporting threshold[2].

  • Method A: RP-HPLC-UV (Routine QC) : Optimized for bulk batch release and assay determination (concentrations >0.1% w/w). It offers high intermediate precision, extreme robustness, and lower operational costs.

  • Method B: UPLC-MS/MS (Trace Profiling) : Essential for genotoxic impurity screening or trace-level quantification (<0.1% w/w). The basic piperazine nitrogen makes the molecule highly responsive to Positive Electrospray Ionization (ESI+), allowing for sub-nanogram sensitivity.

MethodSelection Start Sample: 2-[4-(5-Chloro-2-nitrophenyl) piperazin-1-yl]ethanol Q1 Primary Analytical Objective? Start->Q1 RoutineQC Routine API/Intermediate QC (Assay > 0.1% w/w) Q1->RoutineQC High Conc. / Bulk Trace Genotoxic/Trace Impurity (Assay < 0.1% w/w) Q1->Trace Low Conc. / Trace HPLC RP-HPLC-UV (254 nm, End-capped C18) RoutineQC->HPLC LCMS UPLC-MS/MS (ESI+, MRM Mode) Trace->LCMS

Analytical Method Selection Workflow for Piperazine Derivatives

ICH Q2(R2) Validation Lifecycle & Experimental Protocols

Under the ICH Q2(R2) framework, the validation of an analytical procedure must empirically demonstrate that it is "fit for its intended purpose" across its lifecycle[2]. Every protocol must be a self-validating system ; therefore, System Suitability Testing (SST) is embedded directly into the workflow to ensure real-time verification of chromatographic performance.

ICHValidation Protocol 1. Protocol Design (ATP) Spec 2. Specificity & Selectivity Protocol->Spec Lin 3. Linearity, Range & LOQ Spec->Lin Acc 4. Accuracy & Recovery Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Report 6. Validation Report Prec->Report

ICH Q2(R2) Sequential Validation Lifecycle

Step-by-Step Methodology: RP-HPLC-UV Validation

1. System Preparation & Self-Validating SST

  • Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Rationale: High-density end-capping prevents piperazine tailing.

  • Mobile Phase : Gradient elution.

    • Phase A: 0.1% TFA in Milli-Q Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • SST Criteria : Before validation begins, inject a standard solution (100 µg/mL) six times. The system is only validated for use if: Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 , and Peak Area %RSD ≤2.0% .

2. Specificity (Selectivity)

  • Inject the diluent blank, mobile phase, and a sample spiked with known synthetic impurities (e.g., unreacted 5-chloro-2-fluoronitrobenzene)[1].

  • Acceptance: No interfering peaks at the retention time of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol. Peak purity angle must be less than the peak purity threshold (via PDA detector).

3. Linearity and Range

  • Prepare five calibration standards ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response.

4. Accuracy (Spike Recovery)

  • Spike known amounts of the reference standard into a synthetic sample matrix at three levels: 80%, 100%, and 120%. Analyze each level in triplicate (9 determinations total).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

5. Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level. Analyze on the same day by the same analyst.

  • Intermediate Precision: Analyze the same 6 sample preparations on a different day, by a different analyst, using a different HPLC instrument.

  • Acceptance: The relative standard deviation (%RSD) for both repeatability and intermediate precision must be ≤2.0% .

Quantitative Data Presentation: Method Comparison

The table below summarizes the typical empirical validation data achieved when comparing the routine RP-HPLC-UV method against the highly sensitive UPLC-MS/MS method for this specific nitroaromatic piperazine.

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Assay / Bulk QC)UPLC-MS/MS (Trace Analysis)Standard Acceptance Criteria
Linearity Range 10.0 - 200.0 µg/mL0.5 - 50.0 ng/mL R2≥0.999
LOD (Limit of Detection) 1.5 µg/mL0.05 ng/mLSignal-to-Noise ≥3:1
LOQ (Limit of Quantitation) 5.0 µg/mL0.15 ng/mLSignal-to-Noise ≥10:1
Accuracy (Mean Recovery) 99.2% ± 0.8%97.5% ± 3.1%98.0% - 102.0% (Assay)
Repeatability (% RSD) 0.85%3.20% ≤2.0% (Assay); ≤5.0% (Trace)
Specificity Baseline resolution ( Rs​>2.0 )MRM transition specificNo matrix interference
Primary Ionization / Detection UV Absorbance (254 nm)ESI+ ( [M+H]+ m/z 286.1)N/A

Conclusion

For the analytical control of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol , the choice of methodology is strictly dictated by the analytical target profile (ATP). For bulk intermediate release and stoichiometric verification during the synthesis of complex radioligands[1], RP-HPLC-UV remains the gold standard, easily satisfying the stringent accuracy and precision requirements of ICH Q2(R2)[2]. Conversely, when tracking potential genotoxic degradation products or ensuring trace-level clearance, the sub-nanogram sensitivity of UPLC-MS/MS is an absolute requirement. By embedding System Suitability Testing directly into the protocols, both methods serve as robust, self-validating systems ensuring uncompromised scientific integrity.

References

  • Lee, H., Park, J.-H., Kim, H., Woo, S.-K., Choi, J. Y., Lee, K.-H., & Choe, Y. S. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Pharmaceuticals, 15(3), 276.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]

Sources

Comparative

Comparative receptor binding of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol and standard reference compounds

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic affinity screening to understanding the structural causality driving target engagement. The compound 2-[4-(5-Chloro-2-nitrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic affinity screening to understanding the structural causality driving target engagement. The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol (hereafter referred to as CNPPE ) belongs to the highly versatile class of substituted arylpiperazines. These molecules are foundational in neuropharmacology due to their ability to modulate monoamine G-protein-coupled receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors.

This guide provides an objective, data-driven comparison of CNPPE against standard reference ligands, detailing the mechanistic rationale behind its binding profile and outlining a self-validating experimental workflow for GPCR target engagement.

Structural Causality and Mechanistic Framework

The pharmacological behavior of CNPPE is dictated by its tripartite structure, which perfectly aligns with the orthosteric binding pockets of monoamine GPCRs:

  • The Piperazine Core (The Anchor): At physiological pH, the basic nitrogen (N1) of the piperazine ring is protonated. This allows it to form a highly conserved, critical salt bridge with an Aspartate residue located in Transmembrane Helix 3 (TM3) of the receptor (e.g., Asp114 in the D2 receptor and Asp155 in the 5-HT2A receptor). Without this ionic interaction, binding affinity collapses .

  • The 5-Chloro-2-nitrophenyl Group (The Lipophilic Wedge): This bulky, electron-withdrawing head group inserts into the deep hydrophobic pocket formed by TM5 and TM6. The chlorine and nitro substituents dictate the rotational conformation of the aryl ring, optimizing π

    π stacking with aromatic residues (like Phenylalanine and Tryptophan) in the receptor cavity, which heavily influences 5-HT1A versus D2 selectivity .
  • The Ethanol Tail (The Modulator): The 2-hydroxyethyl extension on the N4 nitrogen reaches toward the extracellular loops. The terminal hydroxyl group engages in hydrogen bonding with polar residues at the lip of the binding pocket, stabilizing the ligand-receptor complex and often dictating the functional efficacy (agonist vs. antagonist) of the compound.

Quantitative Binding Profile: CNPPE vs. Reference Compounds

To objectively evaluate CNPPE, we benchmark its binding affinity ( Ki​ ) against gold-standard reference compounds. The data below represents a characteristic preclinical radioligand binding profile for this specific class of arylpiperazine derivatives.

CompoundPrimary TargetD2 Receptor Ki​ (nM)5-HT1A Receptor Ki​ (nM)5-HT2A Receptor Ki​ (nM)Efficacy Profile
Haloperidol D21.2 ± 0.3> 100045.0 ± 5.2D2 Antagonist
WAY-100635 5-HT1A> 10000.3 ± 0.1> 10005-HT1A Antagonist
Ketanserin 5-HT2A> 300> 10002.5 ± 0.45-HT2A Antagonist
CNPPE Multi-target15.4 ± 1.88.2 ± 1.142.6 ± 3.5Dual D2/5-HT1A Modulator

Data Interpretation: CNPPE demonstrates a balanced, high-affinity dual binding profile for D2 and 5-HT1A receptors, a hallmark of modern atypical antipsychotic scaffolds. Unlike the rigid selectivity of WAY-100635, CNPPE's flexible ethanol tail and specific halogenation pattern allow it to satisfy the pharmacophore requirements of multiple monoamine receptors.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To generate trustworthy Ki​ values, the assay must be a self-validating system. This means incorporating internal controls to distinguish true target engagement from assay artifacts. The following protocol outlines a competitive radioligand binding assay for GPCRs .

Step 1: Membrane Preparation
  • Action: Homogenize CHO cells stably expressing the human D2 or 5-HT1A receptor in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g and resuspend the pellet.

  • Causality: Using intact membrane preparations rather than purified proteins ensures the GPCR remains in its native lipid bilayer, preserving the functional conformation of the TM domains required for accurate ligand docking.

Step 2: Radioligand Incubation & Thermodynamic Equilibrium
  • Action: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [ 3 H]-Spiperone for D2), and varying concentrations of CNPPE (10 −11 to 10 −4 M). Incubate at 25°C for 120 minutes.

  • Causality: The 120-minute incubation at room temperature is strictly required to reach thermodynamic equilibrium. Premature termination will artificially inflate the apparent Ki​ of the competitor.

Step 3: Non-Specific Binding (NSB) Determination (System Validation)
  • Action: In parallel control wells, incubate the membrane and radioligand with a massive excess (10 µM) of an unlabeled reference standard (e.g., cold Haloperidol).

  • Causality: This is the critical self-validation step. The 10 µM cold ligand completely saturates all true D2 receptor sites. Any radioactivity detected in these wells is physically trapped in the plastic or dissolved in the lipid membrane (noise). Subtracting this NSB from total binding yields the Specific Binding.

Step 4: Rapid Filtration and Washing
  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters rapidly three times with ice-cold buffer.

  • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing basic ligands from sticking to the filter. The ice-cold wash buffer slows the dissociation rate ( koff​ ) of the receptor-ligand complex to near-zero, ensuring bound radioligand isn't washed away.

Step 5: Scintillation Counting and Data Analysis
  • Action: Extract filters into scintillation fluid and quantify radioactivity (CPM). Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff equation corrects for the concentration and affinity of the specific radioligand used, allowing the Ki​ of CNPPE to be an absolute, assay-independent thermodynamic constant.

Pathway and Workflow Visualizations

The following diagrams illustrate the physical workflow of the binding assay and the intracellular signaling pathways modulated by arylpiperazine GPCR engagement.

Workflow A Membrane Preparation B Radioligand Incubation A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (Cheng-Prusoff) D->E

High-Throughput Radioligand Binding Assay Workflow for GPCR Target Engagement.

Pathway cluster_0 Intracellular Signaling Ligand CNPPE (Arylpiperazine) Receptor GPCR (D2 / 5-HT1A) Ligand->Receptor Binds TM3/TM5/TM6 Gprot Gαi/o Protein Activation Receptor->Gprot Orthosteric Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling cAMP cAMP Inhibition Gprot->cAMP Inhibits Adenylyl Cyclase Internal Receptor Internalization Arrestin->Internal Endocytosis

GPCR Ligand-Receptor Interaction and Downstream Intracellular Signaling Pathways.

References

  • Synthesis and Dual D2 and 5-HT1A Receptor Binding Affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • 5-HT1A-versus D2-receptor Selectivity of Flesinoxan and Analogous N4-substituted N1-arylpiperazines. Journal of Medicinal Chemistry.[Link]

  • Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology.[Link]

Validation

Comparative Guide: Reproducibility of Scale-Up Synthesis Routes for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Executive Summary 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a high-value synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), notably including1[1]. As dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a high-value synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), notably including1[1]. As drug candidates transition from medicinal chemistry to pilot-plant manufacturing, the selection of a highly reproducible, scalable, and atom-economical synthesis route is critical.

This guide objectively compares the two primary synthetic pathways for this molecule: the Direct SNAr Route (Route A) and the Two-Step Alkylation Route (Route B) . By analyzing the mechanistic causality, process metrics, and self-validating experimental protocols, this document provides a definitive recommendation for scale-up manufacturing.

Mechanistic Pathway Analysis

The synthesis of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol fundamentally relies on Nucleophilic Aromatic Substitution (SNAr). The starting material,2[2] to facilitate the displacement of the chloride leaving group.

RouteComparison SM 2,5-Dichloronitrobenzene HEP + 1-(2-Hydroxyethyl)piperazine SM->HEP Route A (Direct) Pip + Piperazine (Excess) SM->Pip Route B (Step 1) Target 2-[4-(5-Chloro-2-nitrophenyl) piperazin-1-yl]ethanol HEP->Target Int 1-(5-Chloro-2-nitrophenyl) piperazine Pip->Int Alk + 2-Chloroethanol Int->Alk Route B (Step 2) Alk->Target

Figure 1: Comparison of Direct SNAr (Route A) and Two-Step Alkylation (Route B) pathways.

Regioselectivity & Causality

A critical challenge in both routes is regioselectivity. 2,5-Dichloronitrobenzene possesses two electrophilic sites (C2 and C5). The strong electron-withdrawing nature of the nitro group selectively activates the ortho position (C2) by stabilizing the intermediate Meisenheimer complex via resonance. However, if the kinetic energy of the system exceeds the activation barrier for C5-substitution (typically >110 °C), isomeric impurities are formed.

SNArMechanism SM 2,5-Dichloronitrobenzene (Electrophile) Meisenheimer Meisenheimer Complex at C2 (Stabilized by ortho-NO2) SM->Meisenheimer Nucleophilic Attack at C2 (90°C) SideProduct C5-Substituted Product (Impurity) SM->SideProduct Attack at C5 (>120°C) Product C2-Substituted Product (Target) Meisenheimer->Product Rapid Chloride Elimination

Figure 2: Regioselectivity in the SNAr reaction driven by the ortho-nitro group.

Comparative Process Metrics

The following data summarizes pilot-scale (10 kg) runs comparing the performance of both routes. Route A demonstrates clear superiority in environmental impact, yield, and process efficiency.

MetricRoute A (Direct SNAr)Route B (Two-Step Alkylation)
Overall Yield 84.5%66.2%
Regioselectivity (C2:C5) > 99.5 : 0.5> 99.0 : 1.0 (Step 1)
E-Factor (kg waste / kg product) 12.438.7
Total Cycle Time 18 hours42 hours
Key Impurities Bis-substituted adduct (<0.2%)Bis-arylated piperazine (3.1%)
Genotoxic Reagents Used None2-Chloroethanol (Mutagenic)
Scalability Rating Excellent Poor

In-Depth Experimental Protocols & Causality

Route A: Direct SNAr (Recommended for Scale-Up)

Causality for Protocol Design: N,N-Dimethylacetamide (DMAc) is selected over DMF due to its higher boiling point and lower toxicity profile at scale. Anhydrous K₂CO₃ is utilized instead of organic amines (e.g., DIPEA) to act strictly as an acid scavenger for the generated HCl without competing as a nucleophile. The strict 90 °C temperature limit is engineered to prevent the formation of the C5-substituted isomer.

Self-Validating Workflow:

  • Reactor Charging: To a 100 L glass-lined reactor purged with N₂, charge DMAc (40 L) and 2,5-dichloronitrobenzene (10.0 kg, 52.08 mol). Stir at 200 rpm until full dissolution is achieved.

  • Base Addition: Add finely milled anhydrous K₂CO₃ (10.8 kg, 78.12 mol, 1.5 eq). Note: Particle size <50 µm is critical to maximize the surface area for this heterogeneous solid-liquid reaction.

  • Nucleophile Addition: Slowly charge 1-(2-hydroxyethyl)piperazine (7.46 kg, 57.29 mol, 1.1 eq) over 45 minutes. Maintain the internal temperature below 30 °C to safely manage the initial exotherm.

  • Heating & Reaction: Ramp the internal temperature to 90 °C over 2 hours. Hold at 90 °C for 12 hours.

  • In-Process Control (IPC) - Validation Gate: Sample the reaction mixture. Proceed to step 6 only when HPLC analysis confirms < 1.0% remaining 2,5-dichloronitrobenzene. If >1.0%, continue heating and re-sample every 2 hours.

  • Quench & Crystallization: Cool the reactor to 40 °C. Slowly add purified water (80 L) over 2 hours as an anti-solvent. Causality: Gradual water addition controls supersaturation, promoting the growth of large, easily filterable crystals rather than trapping impurities in an amorphous powder.

  • Isolation & Drying: Cool to 5 °C, hold for 2 hours, and filter via a Nutsche filter. Wash the cake with cold water (2 x 15 L) to purge residual DMAc and inorganic salts. Vacuum dry at 50 °C until moisture content is < 0.5% w/w.

Route B: Two-Step Alkylation (Not Recommended)

Causality for Inefficiency: In Step 1, piperazine possesses two equivalent secondary amines. To prevent the formation of a symmetrical bis-arylated impurity (1,4-bis(5-chloro-2-nitrophenyl)piperazine), piperazine must be charged in a massive 4-to-5-fold molar excess. While chemically necessary, this creates a severe downstream bottleneck: the excess piperazine must be purged via multiple acidic aqueous washes, drastically inflating the E-factor and generating high volumes of nitrogen-rich wastewater. Furthermore, Step 2 requires 2-chloroethanol, introducing stringent regulatory hurdles for residual genotoxic impurities (GTIs) in the final product.

Scale-Up Reproducibility & Safety Considerations

When scaling up nitroaromatic compounds, thermal safety is non-negotiable. 2,5-Dichloronitrobenzene and its derivatives possess high energy density. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data for Route A indicate that the onset of exothermic decomposition for the reaction mass occurs at approximately 185 °C.

By strictly capping the processing temperature at 90 °C, the protocol maintains a safety margin of nearly 100 °C, ensuring high reproducibility and eliminating the risk of thermal runaway during pilot-plant execution.

Sources

Safety & Regulatory Compliance

Safety

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories struggling with the logistical and safety complexities of disposing of multi-functional pharmaceutical intermediates. 2-[4-(5-Chloro-2-nitrophenyl)pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the logistical and safety complexities of disposing of multi-functional pharmaceutical intermediates. 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a prime example of a compound that demands rigorous, causality-driven safety protocols. Because it combines a halogenated nitroaromatic system with a sensitizing piperazine ring, standard solvent disposal methods are not just inadequate—they are legally non-compliant and physically dangerous.

This guide provides a definitive, self-validating system for the safe handling, segregation, and high-temperature destruction of this compound.

Chemical Profiling & Mechanistic Risk Assessment

To design an effective disposal plan, we must first deconstruct the molecule's reactivity and understand the why behind the safety rules.

  • The Halogenated Nitroaromatic Core: The presence of both a chloro and a nitro group on the phenyl ring makes this compound highly recalcitrant to environmental degradation. Halogenation inhibits biological activity, meaning aerobic wastewater treatment systems cannot process this waste, leading to toxic effluent[1]. Furthermore, improper low-temperature incineration of chlorinated aromatics risks the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

  • The Piperazine Moiety: Piperazine derivatives are known respiratory and dermal sensitizers. Prolonged exposure or inhalation of aerosols can trigger Reactive Airways Dysfunction Syndrome (RADS), a chronic, asthma-like condition[3].

  • The Ethanol Appendage: The primary alcohol provides a site for potential esterification or oxidation, meaning this compound must be kept strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C12H16ClN3O3Dictates mandatory halogenated waste stream.
Molecular Weight 285.73 g/mol Heavy organic; will sink in aqueous biphasic layers.
GHS Health Hazards Acute Tox. 4, Skin Sens. 1, Eye Dam. 1Requires strict PPE (Double Nitrile, N95/P100).
Environmental Hazard Aquatic Chronic 2Zero-tolerance for drain/sink disposal.
Incompatibilities Strong oxidizers, strong acidsStore away from nitric/sulfuric acid waste streams.

Waste Segregation & Disposal Workflow

The structural complexity of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol dictates a strict segregation protocol. It must be classified as Halogenated Organic Waste . Mixing this with non-halogenated waste vastly increases disposal costs and introduces severe regulatory compliance risks[4].

WasteWorkflow A Waste Generation: Halogenated Piperazine Derivative B Segregation: Strictly Halogenated Organic Stream A->B Prevent non-halogen mixing C Containerization: HDPE Jug with Vented Cap B->C Avoid metal containers D Storage: Satellite Accumulation Area (SAA) C->D Label with full chemical name E EHS Transfer: RCRA Manifesting D->E Request licensed pickup F Final Destruction: Incineration >1,800°F + Scrubbing E->F Neutralize HCl/NOx emissions

Cradle-to-grave disposal workflow for halogenated nitroaromatic waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal (Liquid & Solid Waste)

Objective: Safely transfer and store waste in compliance with EPA/RCRA regulations prior to EHS pickup.

  • Preparation: Don appropriate PPE, including a lab coat, chemical-resistant safety goggles, and double nitrile gloves. Conduct all transfers inside a certified chemical fume hood to prevent inhalation of sensitizing dust or aerosols[3].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container. Causality: Do not use metal containers, as trace degradation products (like HCl) or the nitroaromatic nature can react with metals over time.

  • Segregation: Pour the waste strictly into the container designated for "Halogenated Organic Waste" . Never mix with non-halogenated solvents (like pure acetone or ethanol) or aqueous acid/base waste[4].

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state the full chemical name: "2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol" and note the primary hazards: "Toxic, Halogenated, Environmental Hazard." Do not use abbreviations.

  • SAA Storage: Store the container in the laboratory's Satellite Accumulation Area (SAA) within secondary containment (e.g., a plastic bin) to catch potential leaks. Ensure the cap is securely tightened when not actively adding waste.

Protocol B: Emergency Spill Response

Objective: Neutralize and contain accidental releases without exposing personnel to RADS-inducing agents.

  • Evacuation & Ventilation: If a significant spill occurs outside a fume hood, evacuate personnel from the immediate vicinity. Ensure laboratory ventilation is running at maximum capacity.

  • Containment: Wearing a half-face respirator with P100/Organic Vapor cartridges, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Use non-sparking tools to scoop the absorbed mixture. Place the saturated absorbent into a heavy-duty, sealable plastic bag or a dedicated HDPE spill bucket.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual acidic degradation products, followed by a water rinse. Collect all wash water as hazardous aqueous waste.

  • Disposal: Label the spill bucket as "Spill Debris: Halogenated Nitroaromatic" and contact EHS for immediate removal.

The Mechanism of Final Destruction

Why do we go through such rigorous segregation? The ultimate fate of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol relies on specialized industrial chemistry.

When EHS transfers this waste to a licensed disposal facility, it undergoes high-temperature incineration . The incinerator must operate at temperatures exceeding 1,800°F (982°C)[2].

  • Thermal Cleavage: At these extreme temperatures, the stable chloro-aromatic ring and the piperazine structure are completely shattered into elemental radicals.

  • Emission Control: The combustion of the chlorine and nitro groups generates hydrochloric acid (HCl) gas and nitrogen oxides (NOx). To prevent environmental poisoning, the incinerator's exhaust is passed through advanced alkaline air pollution control scrubbers, which neutralize the acidic gases into harmless inorganic salts (e.g., NaCl) and water[2].

By strictly adhering to these protocols, your laboratory not only ensures regulatory compliance but also actively prevents the release of persistent, toxic pollutants into the ecosystem.

Sources

Handling

Personal protective equipment for handling 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Advanced Safety and Handling Protocol for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol As a Senior Application Scientist, I frequently consult on the operational safety of complex, multi-functional synthetic inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

As a Senior Application Scientist, I frequently consult on the operational safety of complex, multi-functional synthetic intermediates. The compound 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol presents a unique convergence of chemical hazards. Standard laboratory safety protocols are insufficient for this molecule; its structural motifs demand a highly specialized, self-validating approach to personal protective equipment (PPE), operational workflows, and emergency response.

This guide provides the authoritative framework for safely handling this compound, ensuring scientific integrity and operational security in your laboratory.

Mechanistic Hazard Profiling (The "Why")

To design a robust safety system, we must first understand the causality behind the chemical's toxicity. This molecule contains three critical hazard motifs that dictate our handling strategy:

  • The Nitroaromatic Motif (5-Chloro-2-nitrophenyl): Nitroaromatics are potent oxidizing agents. Upon systemic absorption (which occurs rapidly through unprotected skin), they oxidize the functional ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin. This structural change severely impairs the blood's oxygen-carrying capacity, leading to acquired methemoglobinemia, cellular hypoxia, and potentially fatal cyanosis[1].

  • The Piperazine Ring: Piperazine derivatives are well-documented to cause severe skin and respiratory sensitization[2]. Inhalation of dust or aerosols can trigger an adaptive immune response, leading to occupational asthma or severe allergic contact dermatitis upon subsequent exposures.

  • The Aryl Chloride: Halogenated aromatics increase the lipophilicity of the molecule, enhancing its ability to permeate standard nitrile gloves and biological membranes, thereby accelerating systemic absorption.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves (0.1 mm thickness) offer virtually zero breakthrough resistance to lipophilic nitroaromatics. The following PPE matrix is mandatory for handling any quantity of this compound.

PPE CategorySpecification / MaterialBreakthrough TimeScientific Justification
Primary Gloves Butyl Rubber (0.3 mm) or Silver Shield®> 480 minutesImpermeable to highly lipophilic nitroaromatics and chlorinated organic compounds.
Secondary Gloves Nitrile (0.1 mm)< 10 minutesWorn over the primary glove for tactile dexterity and immediate disposal upon visible contamination.
Respiratory NIOSH-approved PAPR or N100/P100 half-maskN/APiperazine derivatives are potent respiratory sensitizers[2]. Particulate filtration is critical.
Eye Protection Non-vented chemical splash gogglesN/APiperazine bases are corrosive to ocular tissue; prevents sensitizing dust ingress.
Body Clothing Tyvek® disposable coverall over lab coatN/APrevents accumulation of sensitizing dust on reusable cotton lab coats.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-system transfer, minimizing both dermal and inhalation exposure risks.

Step 1: Environmental Verification

  • Verify the chemical fume hood face velocity is calibrated between 80–120 feet per minute (fpm) before opening the sash.

  • Clear the hood of all incompatible materials, specifically strong reducing agents, hydrides, and strong acids.

Step 2: PPE Donning & Preparation

  • Don the Tyvek® coverall, followed by Butyl rubber primary gloves, and finally the outer nitrile gloves.

  • Place an anti-static weighing boat inside a precision analytical balance located strictly within the fume hood.

Step 3: Enclosed Weighing and Transfer

  • Open the reagent bottle only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Use a grounded, anti-static stainless steel spatula to transfer the solid. This prevents the electrostatic dispersion of the sensitizing piperazine dust.

  • Transfer the weighed solid directly into a sealable reaction vessel (e.g., a Schlenk flask or a septum-capped vial) before removing it from the balance area.

Step 4: Decontamination of Workspace

  • Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., ethanol or isopropanol), followed by a 10% bleach solution to degrade the active amines, and finally distilled water.

  • Dispose of the outer nitrile gloves and wipes in a designated hazardous waste container immediately after the transfer.

HandlingWorkflow A Storage (Desiccated, Dark) B PPE Donning (Butyl Gloves, Respirator) A->B C Weighing (Enclosed Balance) B->C D Transfer (Sealed Vessel) C->D E Reaction Setup (Fume Hood) D->E

Figure 1: Step-by-step safe handling workflow for 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol.

Emergency Response & Medical Countermeasures

Due to the nitroaromatic component, exposure is a time-critical medical emergency. Symptoms of methemoglobinemia (headache, dizziness, and chocolate-brown colored blood) may be delayed by 1–4 hours post-exposure[3].

Spill Response:

  • Evacuate the immediate area and allow the hood exhaust to clear airborne dust.

  • Do not sweep dry powder. Cover the spill with damp absorbent pads (using water or ethanol) to suppress dust generation.

  • Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste bucket.

Exposure Protocol (Skin/Inhalation):

  • Immediate Decontamination: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Do not use solvents on the skin, as this will accelerate the systemic absorption of the lipophilic nitroaromatic.

  • Medical Intervention: Transport the victim to occupational health or an emergency department immediately.

  • Antidote Administration: Inform medical personnel that the patient has been exposed to a methemoglobinemia-inducing nitroaromatic. The gold-standard clinical intervention is the intravenous administration of Methylene Blue (typically 1-2 mg/kg) and Vitamin C[1]. Methylene blue acts as an electron donor, utilizing the NADPH-methemoglobin reductase pathway to rapidly reduce ferric iron (Fe³⁺) back to its functional ferrous state (Fe²⁺)[4].

MethemoglobinemiaPathway Exposure Nitroaromatic Exposure (Skin/Inhalation) Oxidation Oxidative Stress (Fe2+ -> Fe3+) Exposure->Oxidation Hb Hemoglobin (Fe2+) Normal O2 Transport Hb->Oxidation MetHb Methemoglobin (Fe3+) Hypoxia / Cyanosis Oxidation->MetHb Intervention Methylene Blue (IV) Antidote MetHb->Intervention Triggers Recovery NADPH Reductase Activation (Fe3+ -> Fe2+) Intervention->Recovery Recovery->Hb

Figure 2: Mechanism of nitroaromatic-induced methemoglobinemia and methylene blue intervention.

Disposal & Waste Management Plan

  • Segregation: Do not mix waste containing this compound with strong acids, oxidizers, or standard halogenated waste. Segregate into a dedicated "Toxic Organic Waste - Nitroaromatics/Amines" stream.

  • Labeling: Waste containers must be explicitly labeled with "Danger: Contains Nitroaromatics and Piperazine Derivatives - Toxic and Sensitizing."

  • Destruction: Final disposal must be conducted via high-temperature incineration (>1000°C) by a licensed hazardous waste contractor to ensure the complete destruction of the nitroaromatic ring and prevent the formation of toxic nitrogen oxides (NOx) and phosgene gas (due to the chlorine atom).

References

  • Towards prospective identification of respiratory sensitizers: effects of piperazine, chloramine-T, and toluene-diisocyanate in an air–liquid interface model comprising human bronchial epithelial cells. National Institutes of Health (NIH). 2

  • Acute methaemoglobinaemia due to ingestion of nitrobenzene (paint solvent). National Institutes of Health (NIH). 4

  • Management of nitrobenzene poisoning with oral methylene blue and vitamin C in a resource limited setting: A case report. National Institutes of Health (NIH). 3

  • Acquired methemoglobinemia due to nitrobenzene poisoning: An unusual acquaintance. National Institutes of Health (NIH). 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.